molecular formula C9H9NO B596672 5-Cyclopropylnicotinaldehyde CAS No. 1211589-30-8

5-Cyclopropylnicotinaldehyde

Katalognummer: B596672
CAS-Nummer: 1211589-30-8
Molekulargewicht: 147.177
InChI-Schlüssel: HCZNIRXDMASLJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropylnicotinaldehyde (CAS 1256825-21-4) is a valuable pyridine-based chemical building block with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol. This specialty nicotinaldehyde derivative is designed for research applications, particularly in the development of novel active compounds. The cyclopropyl substituent on the pyridine ring adds steric and electronic modulation, making this intermediate particularly useful in medicinal chemistry and agrochemical research for creating patentable structures with potentially enhanced efficacy and modified activity spectra. Researchers utilize 5-Cyclopropylnicotinaldehyde as a key precursor in the synthesis of more complex molecules. Pyridine-based scaffolds have demonstrated significant importance in agrochemical development, with many contemporary pesticides featuring this core structure. The aldehyde functional group provides a versatile handle for further chemical derivatization, including condensation reactions to form various heterocyclic systems or functional group interconversions. This compound requires storage in an inert atmosphere at 2-8°C to maintain stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals using appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-cyclopropylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNIRXDMASLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745106
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-30-8
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: IR Spectrum Analysis of 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectral analysis of 5-Cyclopropylnicotinaldehyde , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

This guide is structured for medicinal chemists and process development scientists . It synthesizes fragment-based spectral prediction with experimental data from structural analogues (nicotinaldehyde and cyclopropyl-arenes) to provide a robust framework for characterization and quality control.

Executive Summary & Structural Context

Compound: 5-Cyclopropylnicotinaldehyde (CAS: 1211535-62-6) Molecular Formula:


Molecular Weight:  147.17  g/mol 

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine scaffold featuring an electrophilic aldehyde at the C3 position and a lipophilic cyclopropyl group at the C5 position. In drug development, it serves as a "chimeric" intermediate, bridging the polarity of the pyridine ring with the metabolic stability of the cyclopropyl moiety.

Why IR Analysis Matters: While NMR is the gold standard for structural elucidation, IR spectroscopy is the superior tool for process monitoring (e.g., tracking the Suzuki coupling of 5-bromonicotinaldehyde) and solid-state form identification during scale-up.

Structural Dissection for Spectral Prediction

To accurately assign the spectrum, we treat the molecule as a composite of three vibrationally distinct domains:

  • The Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.

  • The Aldehyde Handle: Highly diagnostic Carbonyl (

    
    ) and Fermi resonance (
    
    
    
    ) bands.
  • The Cyclopropyl Tail: Unique high-frequency aliphatic

    
     stretches and ring breathing modes.
    

Experimental Protocol (Standardized)

For reproducible results in a QC or R&D setting, the following acquisition parameters are recommended.

ParameterSpecificationRationale
Technique ATR (Attenuated Total Reflectance) Preferred for solid intermediates. Requires minimal prep and avoids moisture interference common in KBr pellets.
Crystal Type Diamond or ZnSeDiamond is recommended due to the potential hardness of crystalline pyridine salts.
Resolution 4 cm⁻¹Sufficient to resolve the Fermi doublet of the aldehyde.
Scans 16 - 32Balances signal-to-noise ratio with throughput speed.
Spectral Range 4000 – 600 cm⁻¹Covers all diagnostic functional group and fingerprint regions.

Detailed Spectral Assignment

The following assignments are derived from validated data of structural analogues (Nicotinaldehyde and Cyclopropylbenzene).

A. The High-Frequency Region (3100 – 2700 cm⁻¹)

This region is the "identity check" for the functional groups.

Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
3080 – 3010 Cyclopropyl C-H Stretch Diagnostic. Cyclopropyl C-H bonds possess significant

-character (

hybridization), shifting them to higher frequencies than typical alkyl chains (~2900 cm⁻¹). They often overlap with aromatic C-H but appear as distinct shoulders.
3050 – 3000 Aromatic C-H StretchPyridine ring protons.
2850 – 2820 Aldehyde C-H Stretch (Sym) Fermi Resonance Doublet (Band 1). The overtone of the C-H bending couples with the fundamental stretch.
2750 – 2720 Aldehyde C-H Stretch (Asym) Fermi Resonance Doublet (Band 2). Often appears as a distinct, medium-intensity "shoulder" separated from the main aliphatic region. Crucial for confirming aldehyde integrity.
B. The Double Bond Region (1750 – 1500 cm⁻¹)

This region confirms the electronic environment of the pyridine ring.

Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
1715 – 1700 C=O Stretch (Carbonyl) Dominant Band. Conjugation with the pyridine ring lowers the frequency compared to aliphatic aldehydes (~1730 cm⁻¹). Expect a sharp, intense peak.
1595 – 1585 Pyridine Ring Stretch

/

quadrant stretching. Characteristic of the heteroaromatic system.
1570 – 1560 Pyridine Ring StretchSecondary ring mode, often appearing as a shoulder to the 1590 band.
C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region is vital for distinguishing the product from its halogenated precursor.

Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
1470 – 1430 Pyridine Ring VibrationSkeletal vibration characteristic of 3-substituted pyridines.
1025 – 1015 Cyclopropyl Ring Breathing Key Diagnostic. A medium/strong band arising from the symmetrical expansion/contraction of the cyclopropyl ring. This confirms the successful coupling of the cyclopropyl group.
850 – 700 C-H Out-of-Plane (OOP) BendPattern depends on substitution (3,5-disubstituted). Expect strong bands corresponding to isolated protons.

Quality Control: Impurity Profiling

In a synthesis context (typically Suzuki coupling of 5-bromo-nicotinaldehyde with cyclopropylboronic acid ), IR is a rapid "Go/No-Go" gate.

Distinguishing Product from Precursor
FeatureStarting Material (5-Bromo)Product (5-Cyclopropyl)
High Freq C-H Aromatic C-H only (<3050 cm⁻¹)New bands >3050 cm⁻¹ (Cyclopropyl C-H)
Aldehyde C=O ~1710 cm⁻¹~1710 cm⁻¹ (Unchanged)
Fingerprint C-Br stretch (variable, often ~1000-1100)Cyclopropyl Breathing (~1020 cm⁻¹)
Boron Impurity N/ABroad O-H (~3200-3400 cm⁻¹) if Boronic Acid remains
QC Decision Workflow

The following logic flow illustrates how to use the IR spectrum for rapid batch release.

QC_Workflow Start Acquire IR Spectrum (ATR Method) Check_CO Check 1700-1720 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_Fermi Check 2720 & 2830 cm⁻¹ (Fermi Doublet Present?) Check_CO->Check_Fermi Yes Fail_Ox FAIL: Aldehyde Oxidation (Check for Carboxylic Acid) Check_CO->Fail_Ox No / Shifted Check_Cyclo Check 3010-3080 cm⁻¹ (Cyclopropyl C-H?) Check_Fermi->Check_Cyclo Yes Check_Fermi->Fail_Ox No Check_OH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Check_Cyclo->Check_OH Yes Fail_SM FAIL: Unreacted SM (No Cyclopropyl Signal) Check_Cyclo->Fail_SM No Pass PASS: Identity Confirmed Check_OH->Pass No (Baseline Flat) Fail_Wet FAIL: Residual Boronic Acid/Water (Recrystallize) Check_OH->Fail_Wet Yes (Broad Peak)

Figure 1: IR-based Quality Control Decision Tree for 5-Cyclopropylnicotinaldehyde synthesis.

References & Data Validation

The spectral assignments above are grounded in authoritative fragment analysis from the following standard reference databases:

  • NIST Chemistry WebBook. IR Spectrum of 3-Pyridinecarboxaldehyde (Nicotinaldehyde). Validates the conjugated carbonyl (~1700 cm⁻¹) and pyridine ring stretching frequencies.

  • AIST Spectral Database (SDBS). IR Spectrum of Cyclopropylbenzene. Validates the characteristic high-frequency C-H stretch (3000-3100 cm⁻¹) and ring breathing modes (~1020 cm⁻¹) of the cyclopropyl group attached to an aromatic system.

  • BenchChem Application Note. Suzuki Coupling of 5-Bromonicotinaldehyde. Provides context on the synthesis pathway and precursor identification.

Technical Whitepaper: 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Pyridine-Based Pharmacophores [1]

Executive Summary

5-Cyclopropylnicotinaldehyde (5-cyclopropylpyridine-3-carbaldehyde) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] It serves as a pivotal intermediate for introducing the cyclopropyl-pyridine motif—a structural element valued for its ability to modulate lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.[1]

This guide provides a rigorous technical analysis of its synthesis, focusing on the superiority of Molander salt coupling over traditional boronic acid routes, and outlines its utility in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 5-Cyclopropylpyridine-3-carbaldehyde
CAS Number 1211589-30-8
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Colorless to light yellow oil
Boiling Point ~272.5°C (Predicted)
Density ~1.203 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Core Synthesis: The Molander Protocol

While traditional Suzuki-Miyaura coupling using cyclopropylboronic acid is possible, it is often plagued by protodeboronation and instability of the boronic acid species.[1] The industry-standard "Hero Protocol" utilizes Potassium Cyclopropyltrifluoroborate (Molander Salt) , which offers superior stability and atom economy.[1]

Reaction Mechanism (Suzuki-Miyaura Coupling)

The synthesis involves the palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with potassium cyclopropyltrifluoroborate.[1]

SynthesisScheme SM1 5-Bromonicotinaldehyde (C6H4BrNO) Cat Pd(dppf)Cl2 • DCM K3PO4 / THF / H2O SM1->Cat SM2 K-Cyclopropyltrifluoroborate (Molander Salt) SM2->Cat Prod 5-Cyclopropylnicotinaldehyde (Yield: ~60-75%) Cat->Prod Microwave, 150°C 0.5 h

Figure 1: Synthetic pathway utilizing Molander salt for enhanced stability.[1]

Step-by-Step Protocol

Based on Patent WO2015030057A1 (Reference Example 21-9-1) [1]

Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv)[1]

  • Potassium cyclopropyltrifluoroborate (1.2 - 1.5 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM complex (0.05 - 0.1 equiv)[1]

  • K₃PO₄ (Tribasic potassium phosphate) (3.0 - 4.0 equiv)[1]

  • Solvent System: THF:Water (3:1 ratio)[1]

Procedure:

  • Charge: In a microwave-safe vial, combine 5-bromonicotinaldehyde (372 mg, 2.0 mmol), potassium cyclopropyltrifluoroborate (325 mg, 2.2 mmol), and K₃PO₄ (1.49 g, 7.0 mmol).

  • Solvent: Add THF (9 mL) and Water (3 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (82 mg, 0.1 mmol) under a nitrogen stream.[1] Seal the vial immediately.

  • Reaction: Irradiate in a microwave reactor at 150°C for 30 minutes . (Alternatively, reflux in an oil bath at 100°C for 12-18 hours if microwave is unavailable, though yields may decrease).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by saturated brine.[1][2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

  • Result: The product is obtained as a colorless oil.[1]

Expert Insight: The use of the trifluoroborate salt prevents the rapid hydrolysis often seen with cyclopropylboronic acid.[1] The high base load (K₃PO₄) is critical to facilitate the hydrolysis of the -BF3K species to the active boronic acid species in situ at a controlled rate.[1]

Applications in Drug Discovery[1]

Pharmacophore Utility

The 5-cyclopropylnicotinaldehyde scaffold is a bioisostere for 3,5-disubstituted benzenes and other heteroaromatics.[1]

  • Lipophilicity Modulation: The cyclopropyl group adds significant lipophilicity (+LogP) compared to a methyl group, improving membrane permeability, while being metabolically more stable than an isopropyl or ethyl group (which are prone to benzylic oxidation).[1]

  • Conformational Restriction: The cyclopropyl ring is rigid, often locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes like kinases.[1]

Downstream Chemistry

The aldehyde at position 3 is highly reactive and serves as a "warhead" for further diversification:

Reaction TypeReagentProduct Class
Reductive Amination Primary Amines + NaBH(OAc)₃Secondary Amines (Common in Kinase Inhibitors)
Oxidation NaClO₂ / NaH₂PO₄ (Pinnick)Nicotinic Acids (Peptide coupling partners)
Condensation Hydrazines / HydroxylaminesHydrazones / Oximes (Heterocycle formation)
Horner-Wadsworth-Emmons PhosphonatesVinyl Pyridines (Michael acceptors)
Biological Context

This intermediate is frequently observed in the patent literature for PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the cyclopropyl group occupies the hydrophobic region (selectivity pocket).[1]

Bioactivity cluster_0 Downstream Targets Inter 5-Cyclopropylnicotinaldehyde Target1 PI3K Inhibitors (Morpholine derivatives) Inter->Target1 Reductive Amination Target2 mTOR Modulators Inter->Target2 Scaffold Hopping Target3 JAK Inhibitors Inter->Target3 Bioisosterism

Figure 2: Application of the intermediate in kinase inhibitor design.[1]

Handling & Safety

  • Oxidation Sensitivity: Like most aldehydes, this compound is prone to air oxidation to the corresponding carboxylic acid (5-cyclopropylnicotinic acid).[1] Store under Argon.

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][3] Handle in a fume hood.

  • Stability: The cyclopropyl ring on the pyridine is chemically robust and survives standard acidic/basic workups, but the aldehyde is the labile point.[1]

References

  • Takeuchi, K., et al. (2015).[1] Novel morpholine derivative or salt thereof. WO2015030057A1.[1] Google Patents. Link

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]

  • BenchChem. (2024).[1] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Link (General reference for 5-bromo precursor handling).[1]

  • ChemicalBook. (2024).[1] 5-Cyclopropylnicotinaldehyde Product Properties. Link

Sources

Technical Guide: 5-Cyclopropylnicotinaldehyde as a Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropylnicotinaldehyde (CAS: 1211589-30-8) represents a high-value intermediate in modern drug discovery, bridging the gap between traditional heteroaromatic chemistry and


-enriched scaffold design. As a substituted pyridine, it offers a versatile aldehyde handle for rapid derivatization. However, its primary value lies in the 5-cyclopropyl moiety , which functions as a "metabolic shield," blocking the vulnerable C-5 position of the pyridine ring from CYP450-mediated oxidation while introducing specific conformational rigidity and lipophilicity without the steric penalty of larger alkyl groups.

This guide details the structural rationale, synthetic pathways, and experimental protocols required to utilize this scaffold effectively.

Structural Rationale & Pharmacophore Properties[1][2]

The "Metabolic Shield" Effect

Unsubstituted pyridine rings in drug candidates are frequently susceptible to oxidative metabolism, particularly at the C-5 position relative to the nitrogen. Replacing a hydrogen or a methyl group with a cyclopropyl ring significantly retards this metabolic clearance.

  • Mechanism: The cyclopropyl C-H bonds are shorter and stronger (

    
    ) than typical alkyl C-H bonds (
    
    
    
    ), making hydrogen abstraction by cytochrome P450 enzymes energetically unfavorable.
  • Lipophilicity Modulation: The cyclopropyl group increases lipophilicity (

    
    ) moderately compared to a methyl group, improving membrane permeability, yet it remains smaller than an isopropyl group, preserving binding pocket fit.
    
Geometric Bioisosterism

The cyclopropyl group is not merely a hydrophobic spacer; it possesses unique electronic properties due to the "banana bonds" (bent bonds) of the ring.

  • 
    -Character:  The C-C bonds of the cyclopropane ring have significant 
    
    
    
    character, allowing for conjugation with the pyridine
    
    
    -system.
  • Conformational Locking: The rigid nature of the three-membered ring restricts the rotational freedom of the substituent, potentially reducing the entropic penalty upon binding to a protein target.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Nicotinaldehyde Nicotinaldehyde (Parent Scaffold) Metabolism Metabolic Vulnerability (C-5 Oxidation) Nicotinaldehyde->Metabolism Susceptible to Result 5-Cyclopropylnicotinaldehyde (Optimized Scaffold) Nicotinaldehyde->Result Derivatization Cyclopropyl 5-Cyclopropyl Modification Cyclopropyl->Result Installs Result->Metabolism Resists Properties 1. CYP450 Blockade 2. Increased Lipophilicity 3. Conformational Rigidity Result->Properties Exhibits

Figure 1: The strategic transition from a labile nicotinaldehyde precursor to the metabolically robust 5-cyclopropyl analog.

Synthetic Strategy: Overcoming Protodeboronation

The synthesis of 5-cyclopropylnicotinaldehyde typically involves a Suzuki-Miyaura cross-coupling between 5-bromo-3-pyridinecarboxaldehyde and cyclopropylboronic acid.

The Challenge: Protodeboronation

Cyclopropylboronic acids are notoriously unstable under standard Suzuki conditions. The


-like character of the cyclopropyl carbon facilitates hydrolytic cleavage of the C-B bond (protodeboronation) before transmetallation can occur, often leading to low yields.
The Solution: Anhydrous Conditions & Specific Ligands

To mitigate this, the protocol must utilize:

  • Base Selection: Use of anhydrous bases like Potassium Phosphate (

    
    )  rather than aqueous carbonates.
    
  • Ligand Choice: Tricyclohexylphosphine (

    
    ) or SPhos  create a bulky, electron-rich environment that accelerates the oxidative addition and transmetallation steps, outcompeting the deboronation side reaction.
    
  • Alternative Reagents: Potassium cyclopropyltrifluoroborate (

    
    ) is a more stable alternative if the boronic acid fails.
    

Experimental Protocol: Synthesis of 5-Cyclopropylnicotinaldehyde

Objective: Synthesize 5-cyclopropylnicotinaldehyde via Palladium-catalyzed cross-coupling.

Materials Checklist
ReagentEquivalentsRole
5-Bromo-3-pyridinecarboxaldehyde 1.0 eqElectrophile
Cyclopropylboronic acid 1.3 - 1.5 eqNucleophile (Excess required due to instability)
Pd(OAc)2 0.05 eqCatalyst Precursor
Tricyclohexylphosphine (PCy3) 0.10 eqLigand
K3PO4 (Tribasic, Anhydrous) 3.0 eqBase
Toluene / Water 20:1 ratioSolvent System
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen.

  • Solvent Degassing: Sparge Toluene with Argon for 30 minutes prior to use to remove dissolved oxygen (critical for Pd(0) cycle stability).

  • Reagent Loading:

    • Add 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq), Cyclopropylboronic acid (1.3 eq), and

      
       (3.0 eq) to the flask.
      
    • Add the Pd(OAc)2 catalyst (5 mol%) and PCy3 ligand (10 mol%).

  • Reaction Initiation:

    • Add the degassed Toluene/Water mixture.

    • Heat the reaction mixture to 100°C under vigorous stirring.

    • Note: Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Observation: The product is typically a light yellow oil or low-melting solid.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 5-Bromo-3-pyridinecarboxaldehyde Reagents Add: Cyclopropylboronic Acid (1.3 eq) Pd(OAc)2 / PCy3 K3PO4 (Anhydrous) Start->Reagents Conditions Condition: Toluene/H2O (20:1) 100°C, Argon, 12h Reagents->Conditions Check QC Check: LC-MS for Deboronation Conditions->Check Check->Conditions Incomplete Workup Workup: Celite Filtration EtOAc Extraction Check->Workup Complete Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify End Product: 5-Cyclopropylnicotinaldehyde Purify->End

Figure 2: Optimized workflow for the Suzuki coupling of cyclopropylboronic acid, highlighting the critical QC checkpoint.

Downstream Applications & Reactivity

Once synthesized, the aldehyde functionality at the 3-position serves as a versatile "warhead" for further elaboration.

Reductive Amination (Linker Installation)

The most common application is coupling with primary or secondary amines to create scaffold linkers.

  • Protocol: Treat aldehyde with amine in DCE/MeOH, followed by reduction with

    
    .
    
  • Application: This creates the "linker-head" architecture common in kinase inhibitors where the pyridine binds the hinge region and the amine extends into the solvent-exposed area.

Heterocycle Condensation

The aldehyde can be used to fuse rings onto the pyridine core.

  • Imidazo[4,5-b]pyridines: Condensation with diamines.[4]

  • Hantzsch Dihydropyridine Synthesis: Reaction with keto-esters to form complex calcium channel blocker analogs.

References

  • ChemicalBook. (n.d.). 5-Cyclopropylnicotinaldehyde Properties and Suppliers. Retrieved from

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from

  • Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters. (General reference for cyclopropyl coupling protocols).
  • Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborates. Organic Letters. Retrieved from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability. 5-Cyclopropylnicotinaldehyde is a key building block in the synthesis of a variety of pharmacologically active agents, making its efficient and reliable preparation a critical step in the drug development pipeline. This guide provides detailed protocols and expert insights into the primary synthetic routes for this valuable intermediate, focusing on the widely employed Suzuki-Miyaura cross-coupling and the alternative Negishi cross-coupling reaction.

Primary Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide, providing a direct and robust method for the synthesis of 5-Cyclopropylnicotinaldehyde from 5-bromonicotinaldehyde and cyclopropylboronic acid.[1]

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The active Pd(0) catalyst first inserts into the carbon-bromine bond of 5-bromonicotinaldehyde. Subsequently, in the presence of a base, the cyclopropyl group is transferred from the boronic acid to the palladium center. Finally, the desired 5-Cyclopropylnicotinaldehyde is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) 5-Formylpyridyl-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative Addition Ar-Pd(II)-R(L2) 5-Formylpyridyl-Pd(II)-Cyclopropyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Product 5-Cyclopropylnicotinaldehyde Ar-Pd(II)-R(L2)->Product Reductive Elimination Reductive Elimination Reductive Elimination StartingMaterial 5-Bromonicotinaldehyde StartingMaterial->Pd(0)L2 Oxidative Addition BoronicAcid Cyclopropylboronic Acid + Base BoronicAcid->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of 5-Cyclopropylnicotinaldehyde. Optimization may be necessary based on the specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromonicotinaldehyde

  • Cyclopropylboronic Acid (high purity, ≥98%)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 mmol), cyclopropylboronic acid (1.3 mmol), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio, 5 mL total). The addition of water can have a significant accelerating effect on the reaction.[3]

  • Reaction Execution: Stir the mixture vigorously and heat to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1] Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Cyclopropylnicotinaldehyde as a pure product.[1]

Causality Behind Experimental Choices:
  • High-Purity Cyclopropylboronic Acid: Using high-purity cyclopropylboronic acid (≥98%) is crucial to minimize impurities that can poison the palladium catalyst or lead to unwanted side reactions, ensuring more predictable and reproducible outcomes.[4]

  • Catalyst and Ligand Selection: The combination of palladium acetate and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often effective for cross-coupling reactions involving heteroaryl halides.[3] The bulky ligand facilitates the reductive elimination step and can help to prevent catalyst deactivation.

  • Choice of Base and Solvent: Potassium phosphate is a commonly used base that is effective in promoting the transmetalation step.[3] A mixture of toluene and water is a standard solvent system for Suzuki reactions, with water playing a key role in activating the boronic acid.[3]

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to the formation of palladium black and a decrease in reaction efficiency.[5]

Alternative Synthetic Methodology: Negishi Cross-Coupling

The Negishi cross-coupling reaction offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.[6] This method utilizes an organozinc reagent, which is known for its high reactivity and functional group tolerance.[6] The synthesis of 5-Cyclopropylnicotinaldehyde via the Negishi coupling involves the reaction of 5-bromonicotinaldehyde with a cyclopropylzinc halide.

Visualizing the Negishi Cross-Coupling Workflow

Negishi_Workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction Cyclopropyl_Bromide Cyclopropyl Bromide Zinc Activated Zinc Cyclopropyl_Bromide->Zinc Insertion Cyclopropylzinc_Bromide Cyclopropylzinc Bromide Reaction Reaction Mixture Cyclopropylzinc_Bromide->Reaction 5_Bromo 5-Bromonicotinaldehyde 5_Bromo->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Product 5-Cyclopropylnicotinaldehyde Reaction->Product

Caption: General workflow for Negishi cross-coupling.

Experimental Protocol: Negishi Coupling

This protocol provides a general procedure for the Negishi coupling. Specific conditions may require optimization.

Materials:

  • 5-Bromonicotinaldehyde

  • Cyclopropyl Bromide

  • Zinc dust (activated)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust in anhydrous THF. Add 1,2-dibromoethane and chlorotrimethylsilane and heat the mixture to reflux for a few minutes. Cool to room temperature.

  • Formation of Cyclopropylzinc Bromide: To the activated zinc, slowly add a solution of cyclopropyl bromide in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed. The resulting solution of cyclopropylzinc bromide is used in the next step.

  • Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromonicotinaldehyde and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) in anhydrous THF.[7] To this solution, slowly add the freshly prepared cyclopropylzinc bromide solution at room temperature.[7]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor its progress by TLC or GC/MS.[7] Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Method Selection:

The choice between the Suzuki-Miyaura and Negishi coupling often depends on the availability and stability of the organometallic reagent. While cyclopropylboronic acid is commercially available, its propensity for protodeboronation can be a drawback.[6] Organozinc reagents, while requiring in situ preparation, can offer higher reactivity in some cases. The Negishi coupling is also known for its excellent functional group tolerance.[6]

Data Summary and Comparison

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Nucleophile Cyclopropylboronic AcidCyclopropylzinc Bromide
Catalyst Palladium(II) Acetate / Phosphine LigandTetrakis(triphenylphosphine)palladium(0)
Base Required (e.g., K₃PO₄)Not explicitly required in the coupling step
Solvent Toluene/WaterAnhydrous THF
Temperature 80-100 °CRoom Temperature to 50 °C
Key Advantages Commercially available boronic acid, well-establishedHigh reactivity, excellent functional group tolerance
Potential Challenges Protodeboronation of boronic acidIn situ preparation of organozinc reagent required

Troubleshooting and Expert Recommendations

  • Low Yield in Suzuki Coupling: If the yield is low, ensure that the cyclopropylboronic acid is of high purity and that the reaction is conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation. The choice of ligand can also be critical; consider screening other bulky electron-rich phosphine ligands.

  • Side Reactions with the Aldehyde Group: The aldehyde functionality is generally well-tolerated in both Suzuki and Negishi couplings. However, under harsh basic conditions or with certain catalysts, side reactions such as aldol condensation or reduction can occur. Using milder bases like potassium carbonate or cesium carbonate can mitigate these issues. In nickel-catalyzed Suzuki-Miyaura reactions, the presence of an aldehyde can in some cases inhibit the reaction.[8][9]

  • Protodeboronation: To minimize the undesired protodeboronation of cyclopropylboronic acid in Suzuki couplings, use of potassium cyclopropyltrifluoroborate can be an effective alternative as it is more resistant to this side reaction.[6]

  • Formation of Homocoupling Products: The formation of biphenyl-like homocoupling products from the boronic acid can occur, especially if the reaction is not properly degassed, leading to the presence of oxygen which can promote this side reaction.[5]

Conclusion

The synthesis of 5-Cyclopropylnicotinaldehyde is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method, benefiting from the commercial availability of cyclopropylboronic acid. The Negishi coupling provides a valuable alternative, particularly when high reactivity is required. The choice of methodology will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and reagent availability. Careful optimization of the reaction conditions, including the catalyst system, base, and solvent, is key to achieving high yields and purity of this important synthetic intermediate.

References

  • Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid. (2026, January 25). [Source Platform].
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Journal Name].
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
  • Leonard, D. K., Bajo, S., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911.
  • Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide.
  • ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25.
  • ACS Publications. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran.

Sources

Application Notes & Protocols: Catalytic Methods for the Synthesis of 5-Substituted Nicotin-aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-substituted nicotin-aldehyde framework is a cornerstone in modern medicinal chemistry and drug development. As a privileged scaffold, the pyridine ring is present in 59% of FDA-approved small-molecule drugs, valued for its ability to engage in hydrogen bonding and fine-tune the physicochemical properties of a molecule.[1] The strategic placement of an aldehyde at the 3-position and a variable substituent at the 5-position creates a versatile building block, offering multiple points for diversification in the synthesis of complex molecular architectures, particularly kinase inhibitors and various therapeutic agents.[2]

This guide provides an in-depth exploration of the primary catalytic methodologies employed for the synthesis of these high-value intermediates. Moving beyond a simple recitation of procedures, we will dissect the underlying principles of each reaction, explain the causal relationships behind reagent selection, and provide detailed, field-proven protocols. The focus is on robust, scalable, and versatile palladium-catalyzed cross-coupling reactions and the emerging field of direct C-H functionalization.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of many modern synthetic strategies for functionalizing aromatic rings is the palladium-catalyzed cross-coupling reaction. These reactions, including the Suzuki, Sonogashira, and Heck reactions, share a common mechanistic pathway, which is crucial for understanding reaction optimization and troubleshooting.[3][4] The general cycle is initiated by the formation of a catalytically active Pd(0) species.

The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the nicotin-aldehyde derivative, forming a Pd(II) intermediate.[4]

  • Transmetalation (for Suzuki/Sonogashira): The substituent to be added is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) pdiia R-Pd(II)-X L_n (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib R-Pd(II)-R' L_n pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R' (Product) pdiib->product reagents Ar-X (e.g., 5-Bromo- nicotinaldehyde) reagents->pdiia organometallic R'-M (e.g., Ar'-B(OH)₂) organometallic->pdiia

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L), base, and solvent is critical. Ligands (often phosphines) stabilize the palladium center and modulate its reactivity. The base is required to facilitate the transmetalation step and neutralize the acid generated during the reaction.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-aryl or 5-heteroaryl nicotin-aldehydes.[2][5] The reaction's popularity stems from its mild conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the requisite boronic acid or ester reagents.[4] 5-Bromonicotinaldehyde is a common and effective starting material for this transformation.[2]

Data Presentation: Suzuki-Miyaura Coupling of Nicotinaldehyde Scaffolds

The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with various boronic acids.

EntryStarting MaterialBoronic SpeciesCatalyst (mol%)BaseSolventYield (%)Reference
15-BromonicotinaldehydePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O95[2]
25-Bromonicotinaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O92[2]
35-Bromo-2-tosyloxynicotinaldehydeThiazole-5-boronic acid pinacol esterPd(dba)₂ (5) / tfp (10)K₂CO₃THF/H₂O69[6]
45-Bromonicotinaldehyde4-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O88[7][8]
55-Bromonicotinaldehyde2,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O85[7][8]

Abbreviations: dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone, tfp = tris(2-furanyl)phosphine.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinaldehyde, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-nicotinaldehyde.[2]

Suzuki Protocol Workflow Suzuki-Miyaura Protocol Workflow A 1. Reagent Loading (Flask under Ar) B 2. Degassed Solvent Addition A->B C 3. Heat to 80-90 °C (Reaction) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Column Chromatography D->E F Pure Product E->F

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to 5-alkynyl-nicotinaldehydes.[9] These products are exceptionally useful intermediates, as the alkyne moiety can be further elaborated through cycloadditions, reductions, or hydration reactions. The reaction typically employs a dual catalytic system of palladium and copper(I).[9][10]

Mechanism Insight: The palladium catalyst follows the standard cross-coupling cycle. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[9]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a 5-alkynyl-nicotinaldehyde from 5-bromonicotinaldehyde and a terminal alkyne.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as both base and solvent, or as a base in a solvent like DMF)[11][12]

  • Triphenylphosphine (PPh₃, 5 mol%) (optional, as additional ligand)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromonicotinaldehyde, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ (if used).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the solvent (e.g., anhydrous DMF or Et₃N). Add the terminal alkyne via syringe, followed by the amine base (if not used as the solvent).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide.[9][12] Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford the desired 5-alkynyl-nicotinaldehyde.

The Heck Reaction: Accessing Vinylic Scaffolds

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes, enabling the synthesis of 5-vinylnicotin-aldehydes.[13] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[14] A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans isomer.[13]

Mechanism Insight: Unlike the Suzuki and Sonogashira reactions, the Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by a migratory insertion (carbopalladation) step and subsequent β-hydride elimination to release the vinylic product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[14]

Experimental Protocol: Heck Reaction

Objective: To synthesize 5-((E)-styryl)nicotinaldehyde from 5-bromonicotinaldehyde and styrene.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Acetonitrile or DMF (Anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a Schlenk tube under inert gas, dissolve Pd(OAc)₂ and P(o-tol)₃ in the chosen solvent (e.g., acetonitrile).

  • Reagent Addition: To this solution, add 5-bromonicotinaldehyde, styrene, and triethylamine.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 5-vinylnicotin-aldehyde.

Emerging Frontiers: Direct C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization (e.g., halogenation) of starting materials.[15] For pyridine rings, this is a significant challenge due to the presence of multiple C-H bonds with different reactivities and the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate the metal catalyst.[16][17]

Regioselectivity is controlled by the electronic properties of the ring and any existing substituents.[16] Electron-withdrawing groups, like the aldehyde in a nicotin-aldehyde, can increase the acidity of certain C-H bonds, potentially directing functionalization.[16]

Caption: Factors influencing regioselectivity in the C-H functionalization of nicotin-aldehyde.

While direct C-H acylation of arenes using aldehydes as coupling partners is an advancing field, the direct C-H arylation or alkenylation at the 5-position of an existing nicotin-aldehyde is less established than the cross-coupling methods.[18] More commonly, a substituted pyridine is first synthesized via C-H functionalization, followed by introduction of the aldehyde group. However, protocols for the direct arylation of electron-deficient pyridines are being developed, often requiring specific ligands and conditions to achieve high regioselectivity.[16]

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorofuro[2,3-b]pyridine.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • ResearchGate. (2020). Br vs.
  • Journal of the American Chemical Society. (n.d.).
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • PMC. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • ResearchGate. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal Name.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters.

Sources

Application Note: 5-Cyclopropylnicotinaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropylnicotinaldehyde (5-Cyclopropylpyridine-3-carbaldehyde) is a high-value heterocyclic intermediate increasingly utilized in medicinal chemistry to modulate physicochemical properties and metabolic stability. This guide details the handling, synthetic utility, and strategic application of this scaffold in drug discovery.[1]

The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often enhancing potency through hydrophobic pocket filling while mitigating CYP450-mediated oxidation. The C-3 aldehyde functionality serves as a versatile "chemical warhead" for constructing diverse linkers via reductive amination, olefination, and multicomponent reactions.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-cyclopropylpyridine-3-carbaldehyde
CAS Number 1211589-30-8 (Substructure Ref: 1260817-92-0)
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Pale yellow to amber liquid or low-melting solid
Solubility Soluble in DCM, MeOH, THF, EtOAc; sparingly soluble in water
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).[2] Aldehydes are prone to air oxidation to carboxylic acids.

Handling Precaution: The pyridine nitrogen is basic (pKa ~3.8). Avoid strong acidic conditions during storage to prevent polymerization or salt formation.

Strategic Utility in Drug Design

The "Cyclopropyl Effect"

Replacing an alkyl group (ethyl/isopropyl) with a cyclopropyl ring often yields:

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than acyclic alkanes, reducing susceptibility to oxidative metabolism (e.g., by CYP3A4).

  • Conformational Restriction: The rigid cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • σ-Hole Bonding: The electron-deficient center of the cyclopropyl ring can engage in unique non-covalent interactions with protein targets.

Retrosynthetic Analysis Map

The following diagram illustrates the versatility of the aldehyde handle in accessing diverse chemical spaces.

G Aldehyde 5-Cyclopropyl- nicotinaldehyde RedAm Reductive Amination (NaHB(OAc)3) Aldehyde->RedAm Wittig Wittig/HWE (Ph3P=CR2) Aldehyde->Wittig Oxidation Oxidation (NaClO2) Aldehyde->Oxidation Heterocycle Cyclization (TosMIC / Hydrazines) Aldehyde->Heterocycle Amine Secondary Amines (Linkers) RedAm->Amine  + R-NH2 Alkene Vinyl Pyridines (Michael Acceptors) Wittig->Alkene  + Ylide Acid Nicotinic Acids (Amide Couplings) Oxidation->Acid  Pinnick Cond. Imid Imidazoles/Oxazoles (Core Scaffolds) Heterocycle->Imid  Multicomponent

Figure 1: Retrosynthetic divergence from 5-cyclopropylnicotinaldehyde. The aldehyde serves as a linchpin for generating amines, alkenes, acids, and heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Cyclopropylnicotinaldehyde

Context: If the aldehyde is not commercially sourced, it is best synthesized via Suzuki-Miyaura coupling from 5-bromo-3-pyridinecarboxaldehyde.

Reagents:

  • 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene/Water (10:1 v/v)

Procedure:

  • Charge: In a reaction vial, combine the bromo-aldehyde, cyclopropylboronic acid, K₃PO₄, and Pd catalyst.

  • Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed Toluene/Water solvent mixture via syringe.

  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor conversion by LC-MS (Target [M+H]+ = 148.1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl group is stable, but the aldehyde can oxidize; store fractions under inert gas.

Protocol B: Reductive Amination (Key Application)

Context: Creating a "CH2-NH" linker is the most common use case. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 for safety and milder conditions.

Mechanism:

  • Formation of iminium ion (equilibrium).

  • Selective reduction of the iminium species by the hydride source.

Reagents:

  • 5-Cyclopropylnicotinaldehyde (1.0 eq)

  • Amine Partner (R-NH₂, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq - Critical for catalyzing imine formation with basic pyridines)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 5-cyclopropylnicotinaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol).[3] The slightly acidic pH buffers the basic pyridine nitrogen and accelerates iminium formation.

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: H-NMR or LCMS can verify imine formation.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours.

    • Note: Evolution of gas is minimal but ensure the vessel is not completely gas-tight if using large scales.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (careful, CO₂ evolution).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Amine products often streak on silica. Use DCM/MeOH/NH₄OH (90:9:1) or amine-functionalized silica gel for purification.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A discovery team is optimizing a p38 MAP Kinase inhibitor. The lead compound (Ethyl-derivative) shows good potency but high clearance (metabolic instability at the ethyl group).

Solution: Bioisosteric replacement using 5-Cyclopropylnicotinaldehyde.

Comparative Data (Hypothetical but Representative):

CompoundR-GroupIC50 (nM)t1/2 (Microsomes)Rationale
Lead A -CH₂CH₃ (Ethyl)1215 minEthyl group prone to oxidation.
Analog B -CH(CH₃)₂ (Isopropyl)2528 minSteric bulk improves stability but reduces potency.
Target C -Cyclopropyl 8 55 min Optimal fit + metabolic blockade.

Synthesis of Target C: The team utilizes Protocol B (above) to couple 5-cyclopropylnicotinaldehyde with the core scaffold amine. The resulting secondary amine is stable and retains the critical H-bond acceptor capability of the pyridine ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation due to pyridine basicity.Increase Acetic Acid to 1.5–2.0 eq. Ensure molecular sieves are used if the amine is non-nucleophilic.
Aldehyde Oxidation Poor storage; air exposure.Check aldehyde purity by H-NMR (CHO peak ~10.0 ppm). Repurify or synthesize fresh if carboxylic acid >5%.
Cyclopropyl Ring Opening Strong acid exposure (e.g., HCl, H₂SO₄).Avoid strong mineral acids. The cyclopropyl-pyridine bond is robust, but the ring itself can open under harsh electrophilic conditions.
Product Streaking on TLC Interaction with silica silanols.Add 1% Triethylamine or NH₄OH to the eluent.

References

  • Bioisosterism in Drug Design

    • Talevi, A. (2016).[2] Cyclopropane: A versatile player in the drug discovery arena. Journal of Medicinal Chemistry.

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Synthesis of Pyridine Aldehydes

    • General synthetic protocols for 3-pyridinecarboxaldehyde derivatives.[3]

  • Cyclopropyl-Pyridine Scaffolds in Patents

    • Substituted Pyridine Compounds as S1P1 Agonists. (Example of class utility).

Sources

Application Note: Scale-Up Synthesis of 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-cyclopropylnicotinaldehyde (5-cyclopropylpyridine-3-carbaldehyde). While traditional methods often employ unstable cyclopropylboronic acid, this protocol utilizes Potassium Cyclopropyltrifluoroborate as the nucleophile. This shift significantly enhances reagent stability, stoichiometry control, and reproducibility at scale. The method employs a Palladium-catalyzed Suzuki-Miyaura coupling optimized for electron-deficient heteroarenes, ensuring high yields (>80%) and minimizing protodeboronation side reactions.

Strategic Route Selection

The synthesis of 5-cyclopropylnicotinaldehyde presents two primary challenges:

  • Instability of Cyclopropylboronic Acid: The free acid is prone to rapid protodeboronation and dehydration, making precise stoichiometry difficult in large batches.[1]

  • Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish compared to benzene derivatives.

To address these, we utilize the Molander Modification of the Suzuki coupling.

Retrosynthetic Analysis

The strategy disconnects the C-C bond at the 5-position. We select 5-bromonicotinaldehyde as the electrophile due to its commercial availability and balanced reactivity (bromide is sufficiently reactive without the instability of iodide).

Retrosynthesis Product 5-Cyclopropylnicotinaldehyde Disconnection C-C Bond Formation (Suzuki-Miyaura) Product->Disconnection Precursor1 5-Bromonicotinaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 Potassium Cyclopropyltrifluoroborate (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic strategy utilizing the robust trifluoroborate salt.

Detailed Experimental Protocol

Reagents and Materials
ReagentEquiv.RoleKey Property
5-Bromonicotinaldehyde 1.0SubstrateLimiting Reagent
K-Cyclopropyltrifluoroborate 1.3NucleophileAir-stable solid
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorSource of Pd(0)
Tricyclohexylphosphine (PCy₃) 0.04 (4 mol%)LigandElectron-rich, bulky
K₃PO₄ 3.0BasePromotes transmetallation
Toluene / Water 3:1 v/vSolvent SystemBiphasic medium
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Critical for Scale)

Rationale: Pre-complexing the catalyst ensures active species formation and prevents Pd-black precipitation during the initial heating phase.

  • In a separate small vessel under Nitrogen, dissolve Pd(OAc)₂ and PCy₃ in a portion of Toluene.

  • Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange (indicating formation of active Pd(0)-phosphine species).

Step 2: Main Reaction Setup
  • Charge a reactor (equipped with mechanical stirrer, reflux condenser, and N₂ inlet) with 5-Bromonicotinaldehyde , Potassium Cyclopropyltrifluoroborate , and K₃PO₄ .

  • Add the Toluene/Water solvent mixture (degassed).

  • Initiate agitation (300-400 RPM) to create a uniform emulsion.

  • Add the pre-activated catalyst solution via cannula or syringe.

  • Heat the mixture to 95°C (internal temperature).

    • Note: A vigorous reflux is required. The reaction is typically complete in 4–6 hours. Monitor by HPLC/UPLC (Target: <0.5% starting bromide).

Step 3: Workup and Purification

Rationale: Aldehydes are sensitive to oxidation. The workup must be efficient. Bisulfite purification avoids expensive silica gel chromatography on scale.

  • Cool reaction mixture to room temperature.

  • Filter through a pad of Celite to remove Pd black and inorganic salts. Wash pad with Toluene.[2]

  • Phase Separation: Transfer filtrate to a separator funnel. Remove the aqueous layer.[3][4][5][6]

  • Bisulfite Adduct Formation (The "Purification Hack"):

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (approx. 2-3 equiv) to the organic layer.

    • Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct will precipitate as a white solid or form a distinct aqueous phase.

    • Wash: Filter the solid adduct or separate the aqueous phase containing the adduct. Wash with Toluene/Ethyl Acetate to remove non-aldehyde impurities (dimers, de-halogenated side products).

  • Regeneration:

    • Suspend the clean adduct in water/DCM.

    • Adjust pH to ~9-10 using saturated Na₂CO₃ or NaOH (careful addition).

    • Stir until the solid dissolves and the free aldehyde partitions into the DCM.

  • Isolation:

    • Separate organic layer, dry over MgSO₄, and concentrate under reduced pressure.

    • Result: Pale yellow oil or low-melting solid.

Process Workflow Visualization

Workflow Start Start: Reagent Charging Reaction Reaction: 95°C, 4-6h (Pd Cat / Toluene / H2O) Start->Reaction Filter Filtration (Celite) Remove Pd residues Reaction->Filter PhaseCut Phase Separation (Keep Organic) Filter->PhaseCut Bisulfite Bisulfite Treatment (Form Adduct) PhaseCut->Bisulfite Add NaHSO3 Wash Wash Adduct (Remove Impurities) Bisulfite->Wash Precipitate/Aq Phase Regen Base Hydrolysis (Release Aldehyde) Wash->Regen Add Na2CO3 Final Final Product 5-Cyclopropylnicotinaldehyde Regen->Final Extract & Dry

Figure 2: End-to-end process flow for the isolation of high-purity aldehyde.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profiling
ImpurityOriginControl Strategy
Nicotinaldehyde (De-brominated) Protodeboronation of intermediate or reductive elimination.Ensure anhydrous catalyst prep; use PCy₃ (bulky ligand prevents side reactions).
Homocoupling (Biaryl) Oxidative coupling of boronate.Avoid excess O₂; ensure thorough degassing.
Nicotinic Acid Derivative Oxidation of product.Perform workup under N₂; Store product at -20°C under Argon.
Safety Considerations
  • Palladium Toxicity: Ensure final product is tested for residual Pd (Target <10 ppm). The bisulfite purification step is excellent for rejecting metal contaminants.

  • Exotherm: The oxidative addition step can be exothermic. On >100g scale, heat gradually.

References

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Organic Letters.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

  • Charette, A. B., et al. (2010). Potassium Cyclopropyltrifluoroborate: Preparation and Suzuki-Miyaura Coupling. E-EROS Encyclopedia of Reagents for Organic Synthesis.

  • BenchChem Application Note. Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

Sources

Application Note: 5-Cyclopropylnicotinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel agrochemical active ingredients (AIs) has increasingly focused on "privileged scaffolds" that offer optimized lipophilicity and metabolic stability. 5-Cyclopropylnicotinaldehyde (CAS 1211589-30-8) has emerged as a critical intermediate in this domain. The 5-cyclopropylpyridin-3-yl moiety serves as a bioisostere for more traditional alkyl-substituted pyridines, offering a unique steric profile and enhanced resistance to oxidative metabolism at the pyridine ring.

This application note details the robust synthesis of 5-cyclopropylnicotinaldehyde via Suzuki-Miyaura cross-coupling and demonstrates its downstream utility in synthesizing Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) analogs via reductive amination.

Chemical Profile & Strategic Value

Molecule Overview
PropertyDetail
Chemical Name 5-Cyclopropylpyridine-3-carbaldehyde
CAS Number 1211589-30-8
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance Pale yellow to orange oil (oxidizes upon air exposure)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C
Structural Advantages in Agrochemical Design
  • Metabolic Blocking: The cyclopropyl group at the C5 position blocks the metabolic "soft spot" of the pyridine ring, extending the half-life of the active ingredient in plant systems.

  • Lipophilicity Modulation: The cyclopropyl group increases logP compared to a methyl group but maintains a smaller steric footprint than an isopropyl or tert-butyl group, allowing for tighter binding in sterically constrained enzyme pockets (e.g., SDH complex).

  • Versatile Handle: The C3-aldehyde functionality is a "divergent point," allowing access to amines (via reductive amination), acids (via Pinnick oxidation), or alkenes (via Wittig/Horner-Wadsworth-Emmons).

Protocol A: Synthesis of 5-Cyclopropylnicotinaldehyde

Objective: Scalable preparation of the target aldehyde from commercially available 5-bromonicotinaldehyde using a palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Scheme

The synthesis relies on the coupling of 5-bromonicotinaldehyde with cyclopropylboronic acid. This route is preferred over Negishi coupling (organozinc) for safety and functional group tolerance.

SynthesisRoute SM1 5-Bromonicotinaldehyde (CAS 113118-81-3) Product 5-Cyclopropylnicotinaldehyde (CAS 1211589-30-8) SM1->Product Suzuki Coupling 100°C, 4-6h Reagent Cyclopropylboronic Acid (CAS 411235-57-9) Reagent->Product Catalyst Pd(dppf)Cl2 • DCM K3PO4, Toluene/H2O Catalyst->Product

Figure 1: Synthesis pathway for 5-Cyclopropylnicotinaldehyde.

Materials & Reagents
  • Precursor: 5-Bromonicotinaldehyde (1.0 eq)

  • Boron Source: Cyclopropylboronic acid (1.3 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Solvent: Toluene : Water (3:1 ratio) - Degassed

Step-by-Step Methodology
  • Inert Setup: Charge a 3-neck round-bottom flask with 5-bromonicotinaldehyde (10.0 g, 53.7 mmol), cyclopropylboronic acid (6.0 g, 69.8 mmol), and K₃PO₄ (34.2 g, 161.1 mmol).

  • Solvent Addition: Add Toluene (150 mL) and Water (50 mL). Sparge the biphasic mixture with Nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.3 g, 1.6 mmol) under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 100°C internal temp) with vigorous stirring. Monitor by HPLC/TLC.

    • Checkpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide peak.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black; rinse with Ethyl Acetate.

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-20%).

    • Yield Expectation: 70-80% (approx. 6.0 - 6.5 g).

    • Note: The product is an oil that may darken; store immediately under inert gas.

Application: Synthesis of Agrochemical Pharmacophores

Context: The aldehyde is rarely the final AI. It is most commonly used to generate N-((5-cyclopropylpyridin-3-yl)methyl) amines, a motif found in novel fungicides and insecticides.

Protocol B: Reductive Amination (General Procedure)

This protocol describes coupling the aldehyde with an amine (e.g., an aniline derivative) to form a secondary amine linkage.

Reagents:

  • 5-Cyclopropylnicotinaldehyde (1.0 eq)[1]

  • Amine Partner (e.g., 2-amino-biphenyl derivative) (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid.[2] Stir for 1 hour to allow imine/hemiaminal equilibrium.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes.

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Isolation: The resulting secondary amine can be further functionalized (e.g., acylated) to generate the final amide-based agrochemical.

Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this intermediate.

ApplicationPathway Aldehyde 5-Cyclopropylnicotinaldehyde Path1 Reductive Amination (w/ Aniline + STAB) Aldehyde->Path1 Path2 Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Path2 Path3 Wittig Reaction (PPh3=CH-R) Aldehyde->Path3 Prod1 Secondary Amine Scaffolds (Insecticides/Fungicides) Path1->Prod1 N-alkylation Prod2 5-Cyclopropylnicotinic Acid (Amide Coupling Precursor) Path2->Prod2 Carboxylation Prod3 Vinyl Pyridine Analogs (Metabolic Probes) Path3->Prod3 Olefination

Figure 2: Divergent synthetic applications of the aldehyde intermediate.

Safety & Handling Guidelines

  • Boronic Acid Stability: Cyclopropylboronic acid can be prone to protodeboronation. Ensure the base is not added until the reaction is ready to heat, and avoid prolonged exposure to acidic media during workup.

  • Palladium Residues: For agrochemical intermediates, heavy metal content must be strictly controlled (<10 ppm). Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final purification step if the product is for biological testing.

  • Aldehyde Oxidation: The aldehyde oxidizes to the carboxylic acid (CAS 1211588-13-4) upon standing in air. If HPLC shows significant acid formation, the crude material can be treated with diazomethane or re-reduced, but fresh preparation is recommended.

References

  • Synthesis of 5-cyclopropylnicotinaldehyde: Takeda Pharmaceutical Company Limited. (2015).[3][4][5][6][7] Novel morpholine derivative or salt thereof. (Patent No.[5][7] WO2015030057A1).[7] Reference Example 21-9-2. Link

  • Cyclopropylboronic Acid in Suzuki Coupling: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. ResearchGate. Link

  • Agrochemical Scaffold Utility: Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Link

  • General Suzuki Coupling Mechanism: Selvita Laboratories. (2025).[3][4][5][6] Suzuki Coupling Reaction: Mechanism and Setup. Link

  • Chemical Data: PubChem. 2-cyclopropylpyridine-3-carbaldehyde (Compound Summary). (Note: Isomer reference for property comparison). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Analysis in 5-Cyclopropylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Synthetic Landscape of 5-Cyclopropylnicotinaldehyde

5-Cyclopropylnicotinaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its preparation, while seemingly straightforward, can be accompanied by the formation of several byproducts that can complicate purification and impact the quality of the final compound. The most prevalent synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This guide will primarily focus on troubleshooting this pathway, with additional considerations for alternative methods like the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 5-Cyclopropylnicotinaldehyde via a Suzuki-Miyaura coupling?

A1: During the Suzuki-Miyaura coupling of a halopyridine derivative (e.g., 5-bromonicotinaldehyde) with cyclopropylboronic acid, you are likely to encounter one or more of the following byproducts:

  • Homocoupling Products: These are dimers of your starting materials, such as biphenyl-like structures from the boronic acid (dicyclopropyl) or the halide. Homocoupling of the boronic acid is particularly common, often exacerbated by the presence of oxygen.[1]

  • Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of cyclopropane. This is a known side reaction for cyclopropyl boronic acids.[2][3][4][5]

  • Dehalogenation Product: The starting halide (e.g., 5-bromonicotinaldehyde) can lose its halogen atom, resulting in the formation of nicotinaldehyde.

  • Boric Acid and its Esters: These are inherent byproducts of the Suzuki reaction and their accumulation can alter the acid-base equilibrium of the reaction mixture.[6]

  • Palladium Black: The palladium catalyst can precipitate out of the solution as an inactive black solid, which reduces the reaction's efficiency.[7]

Q2: I am observing a significant amount of homocoupling of my cyclopropylboronic acid. What is the likely cause and how can I prevent it?

A2: The homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen in the reaction mixture.[1] The mechanism is thought to involve the oxidation of the palladium catalyst, which then preferentially catalyzes the coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Thorough Degassing: Before initiating the reaction, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction.

  • Catalyst Choice: While less common, the choice of palladium catalyst and ligands can influence the rate of homocoupling. Consider screening different ligand systems.

Q3: My reaction is sluggish and I'm isolating a lot of unreacted starting material along with a black precipitate. What's happening?

A3: The formation of a black precipitate is indicative of palladium black, which is the aggregated, inactive form of your palladium catalyst.[7] This reduces the amount of active catalyst in the solution, leading to a stalled or incomplete reaction.

Causality and Mitigation:

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands used in Suzuki couplings are susceptible to oxidation. If the ligand degrades, the palladium center becomes unprotected and can aggregate. Ensure you are using high-quality, fresh ligands and an appropriate ligand-to-palladium ratio.

  • High Temperatures: Prolonged exposure to high temperatures can promote catalyst decomposition. Consider if the reaction temperature can be lowered without significantly impacting the reaction rate.

  • Solvent Choice: The choice of solvent can influence catalyst stability. Solvents like THF can be prone to peroxide formation, which can degrade the catalyst. Ensure you are using high-purity, degassed solvents.

Q4: I am using a Grignard reaction to introduce the cyclopropyl group, but my yields are low and I see several spots on my TLC. What are the potential byproducts?

A4: While less documented for this specific synthesis, Grignard reactions with bromopyridines can be prone to side reactions. A common byproduct is the formation of bipyridyls through a Wurtz-type coupling of the Grignard reagent with the starting bromopyridine.[9] Additionally, Grignard reagents are highly basic and can react with any acidic protons in your system, including moisture, which will quench the reagent.[10]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues
Observed Problem Potential Cause(s) Recommended Action(s)
High levels of homocoupled byproduct (e.g., dicyclopropyl) Presence of oxygen in the reaction mixture.[1]1. Implement rigorous degassing of solvents and reagents (freeze-pump-thaw or inert gas sparging). 2. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.
Significant protodeboronation of cyclopropylboronic acid Presence of water or protic solvents; certain pH conditions.[4]1. Use anhydrous solvents and reagents. 2. Consider using potassium cyclopropyltrifluoroborate, which is more resistant to protodeboronation.[2] 3. Optimize the base used in the reaction.
Formation of palladium black and incomplete reaction Catalyst decomposition due to ligand oxidation, high temperature, or impurities in the solvent.[7][11]1. Use fresh, high-purity ligands and maintain an appropriate ligand-to-palladium ratio. 2. Optimize the reaction temperature to the lowest effective level. 3. Use high-purity, degassed, and peroxide-free solvents.
Low conversion and recovery of starting materials Inefficient transmetalation or catalyst inhibition.1. Ensure the base is appropriate for activating the boronic acid.[12] 2. The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis; consider using a ligand that can mitigate this effect.

Experimental Protocols

Protocol 1: Byproduct Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture with water. b. Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane). c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) for GC-MS analysis.

2. GC-MS Conditions (Example):

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and potential byproducts by comparing their mass spectra with known databases (e.g., NIST) and retention times of authentic standards if available.
Protocol 2: Byproduct Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing less volatile compounds and for monitoring reaction progress.[13]

1. Sample Preparation: a. Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm and 280 nm.

3. Data Analysis:

  • Quantify the relative amounts of product and impurities by integrating the peak areas. Identification of unknown peaks may require isolation and characterization by other techniques like LC-MS or NMR.

Visualizing Reaction Pathways and Byproduct Formation

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Byproducts cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_byproducts Common Byproduct Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (5-Bromonicotinaldehyde) Pd_Black Palladium Black (Inactive Catalyst) Pd0->Pd_Black Aggregation PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ (Cyclopropylboronic acid) + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (5-Cyclopropylnicotinaldehyde) RedElim->Product Homocoupling R²-R² (Homocoupling) Protodeboronation R²-H (Protodeboronation) Dehalogenation R¹-H (Dehalogenation) Boronic_Acid R²-B(OR)₂ Boronic_Acid->Homocoupling O₂ Boronic_Acid->Protodeboronation H₂O Halide R¹-X Halide->Dehalogenation Side Reaction Troubleshooting_Flowchart Start Reaction Analysis Shows Low Yield / High Impurities Identify_Impurity Identify Major Impurity (GC-MS, HPLC, NMR) Start->Identify_Impurity Homocoupling Homocoupling Product? Identify_Impurity->Homocoupling Protodeboronation Protodeboronation Product? Homocoupling->Protodeboronation No Degas Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Degas Yes Dehalogenation Dehalogenation Product? Protodeboronation->Dehalogenation No Anhydrous Use Anhydrous Conditions & Reagents Protodeboronation->Anhydrous Yes Unreacted_SM High Levels of Unreacted Starting Material? Dehalogenation->Unreacted_SM No Optimize_Base Optimize Base and Reaction Conditions Dehalogenation->Optimize_Base Yes Check_Catalyst Check Catalyst/Ligand Quality & Loading Unreacted_SM->Check_Catalyst Yes Optimize_Reaction Re-optimize Reaction (Temp, Time, Solvent) Unreacted_SM->Optimize_Reaction No Degas->Optimize_Reaction Anhydrous->Optimize_Reaction Optimize_Base->Optimize_Reaction Check_Catalyst->Optimize_Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Dreher, S. D., et al. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

  • Rauf, A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • ResearchGate. (2025, August 10). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link]

  • PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Journal of the American Chemical Society. (2016, June 29). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • ResearchGate. (2025, August 7). Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). [Link]

  • MDPI. (n.d.). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. [Link]

  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Semantic Scholar. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • ResearchGate. (2025, August 6). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: 5-Cyclopropylnicotinaldehyde (5-CPNA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-5CN-REAC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Deceptive" Reactivity Profile

Researchers often misclassify 5-Cyclopropylnicotinaldehyde (5-CPNA) as a standard pyridine aldehyde. It is not. The molecule presents a unique "push-pull" conflict:

  • Electronic Deactivation: The pyridine nitrogen withdraws electron density, theoretically making the aldehyde more electrophilic.

  • Steric Shielding: The C5-cyclopropyl group, while small, introduces significant proximal bulk and rigid conformational strain that hinders the trajectory of incoming nucleophiles (Burgi-Dunitz angle interference).

  • Instability: Like many nicotinaldehydes, it is prone to rapid autoxidation to the carboxylic acid or formation of hydrate "dead ends" in wet solvents.

This guide provides field-proven protocols to overcome these specific bottlenecks.

Module 1: Quality Control & Purification (The "Is it Dead?" Check)

Symptom: Starting material is a yellow sticky solid or oil, not the expected crystalline solid. Reaction yields are <20%. Diagnosis: Significant contamination with 5-cyclopropylnicotinic acid (autoxidation product). Solution: Do not use column chromatography. Use the Bisulfite Adduct Loop . This is a self-validating purification system that isolates the aldehyde as a stable salt.

Protocol: Bisulfite Regeneration Cycle

This method selectively precipitates the aldehyde, leaving impurities (acids, N-oxides) in the mother liquor.

StepActionMechanism/Rationale
1 Dissolve crude 5-CPNA in minimal MeOH/EtOAc (1:4) .Solubilizes organic impurities.
2 Add saturated aqueous NaHSO₃ (3.0 equiv) . Vigorously stir for 1-2 hours.Forms the water-soluble, crystalline bisulfite adduct (sulfonate salt).
3 Filter the white precipitate.[1][2] Wash with Et₂O.The "Validation Step."[3] If no solid forms, your aldehyde is already destroyed.
4 Suspend solid in biphasic DCM / aq. Na₂CO₃ (10%) . Stir until clear.Basic hydrolysis reverses the equilibrium, releasing pure aldehyde into DCM.
5 Separate organic layer, dry (MgSO₄), and concentrate.Recovers >95% pure aldehyde without heat stress.
Visual Workflow: Bisulfite Purification

BisulfiteLoop start Impure 5-CPNA (Yellow Oil/Solid) bisulfite Add sat. NaHSO3 (Stir 2h) start->bisulfite check Precipitate Formed? bisulfite->check solid Isolate Bisulfite Adduct (White Solid) check->solid Yes fail Material Degraded (Acid/N-Oxide) check->fail No discard Discard Filtrate (Impurities) solid->discard regen Regenerate: DCM + 10% Na2CO3 solid->regen final Pure 5-CPNA (Ready for Rxn) regen->final

Caption: The Bisulfite Loop acts as both a purification method and a go/no-go quality gate.

Module 2: Reductive Amination (The "Titanium" Protocol)

Symptom: Reaction stalls at the imine stage or yields <30% after adding NaBH(OAc)₃. Root Cause: The electron-deficient pyridine ring destabilizes the imine intermediate, making it prone to hydrolysis before reduction can occur. Standard acid catalysis (AcOH) is often insufficient. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a dual-mode Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Warning: This reaction is moisture sensitive during the imine formation step.

  • Complexation: In a flame-dried flask, combine 5-CPNA (1.0 eq) and Amine (1.1 eq) .

  • Activation: Add Ti(OiPr)₄ (1.5 - 2.0 eq) neat. The mixture will likely become viscous/yellow.

  • Imine Formation: Stir at RT for 4–6 hours (or 50°C for 1 hour if amine is sterically hindered).

    • Note: Do not add solvent unless necessary for stirring. If needed, use minimal anhydrous THF.

  • Dilution: Dilute with absolute EtOH (or MeOH).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Why NaBH₄? Once the Ti-complex is formed, the cheaper NaBH₄ is safer and more effective than STAB.

  • Quench: Add 2M NH₄OH (aqueous ammonia). A white precipitate (TiO₂) will form.

  • Workup: Filter through Celite to remove TiO₂. Extract filtrate with DCM.[3]

Visual Workflow: Ti-Mediated Pathway

TiReductiveAmination cluster_0 Phase 1: Activation cluster_1 Phase 2: Reduction Start 5-CPNA + Amine Titanium Add Ti(OiPr)4 (Water Scavenger) Start->Titanium Neat/THF Dilute Dilute w/ EtOH Titanium->Dilute Imine Formed Reduce Add NaBH4 (0°C) Dilute->Reduce Quench Quench 2M NH4OH (Ppt TiO2) Reduce->Quench Filter Filter Celite Quench->Filter Product Secondary Amine Filter->Product

Caption: The Titanium protocol forces imine formation by chemically sequestering water.

Module 3: C-C Bond Formation (Wittig vs. HWE)

Symptom: Standard Wittig reaction (PPh₃ ylides) yields <10% or no reaction. Root Cause: The steric bulk of the cyclopropyl group at C5 interferes with the formation of the oxaphosphetane intermediate required for the Wittig mechanism. Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] Phosphonate carbanions are smaller (less steric demand) and more nucleophilic than triphenylphosphonium ylides.

ParameterWittig Reagent (Avoid)HWE Reagent (Recommended)
Reagent Type Phosphonium Salt (Ph₃P⁺-R)Phosphonate Ester ((EtO)₂P(O)-R)
Steric Bulk High (Three Phenyl rings)Low (Ethoxy groups)
Nucleophilicity ModerateHigh
Base Required Strong (NaH, BuLi)Mild (LiCl/DBU or NaH)
Outcome Stalled by C5-CyclopropylSuccessful Olefination

Recommended Conditions: Use Masamune-Roush conditions (LiCl + DBU in MeCN) for mild, base-sensitive olefination, or NaH/THF for standard robust substrates.

Frequently Asked Questions (FAQ)

Q: Can I store 5-CPNA in solution? A: No. Pyridine aldehydes in solution (especially chlorinated solvents like DCM) autoxidize rapidly. Store as the solid bisulfite adduct (indefinitely stable) or as the pure aldehyde under Argon at -20°C.

Q: Why does the reaction turn black when I use NaH? A: The pyridine ring is electron-deficient. Strong bases can cause nucleophilic attack on the ring itself (Chichibabin-type chemistry) or polymerization. Always add the aldehyde last to the pre-formed ylide/anion, and keep temperatures low (-78°C to 0°C).

Q: I see two spots on TLC after reductive amination. Is it a mixture? A: It might be the boron-amine complex . Pyridine nitrogens can complex with boron species. Perform a strong acidic workup (wash organic layer with HCl, then basify and re-extract) or a MeOH/Reflux quench to break the complex.

References

  • Bisulfite Purification Validation

    • Source: Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes...".[7] Org.[3][6][7][8][9][10] Process Res. Dev.2017 , 21(9), 1394–1403.[7]

    • Relevance: Defines the solubility parameters for aldehyde bisulfite adducts.
    • URL:[Link]

  • Titanium(IV)

    • Source: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds".[8][11][12] J. Chem. Soc., Perkin Trans.[11] 1, 1995 , 2029-2034.

    • Relevance: The foundational text for using Ti(OiPr)
    • URL:[Link][1][2][6]

  • HWE Reaction on Hindered Substrates

    • Source: Wadsworth, W. S., Emmons, W. D.[6] "The Utility of Phosphonate Carbanions in Olefin Synthesis". J. Am. Chem. Soc.[10]1961 , 83, 1733.

    • Relevance: Establishes the superior nucleophilicity of phosphonates over phosphonium ylides for sterically challenged aldehydes.
    • URL:[Link]

  • Source: Pletz, J. et al. "A General and Direct Reductive Amination of Aldehydes and Ketones...". Synthesis2016, 48(08), 1169-1180.

Sources

Technical Support Center: HPLC Monitoring of 5-Cyclopropylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Development & Troubleshooting for 5-Cyclopropylnicotinaldehyde (CAS: 1211535-34-4) Department: Application Science & Technical Support Last Updated: February 1, 2026

Introduction: The Molecule & The Challenge

Welcome. If you are accessing this guide, you are likely optimizing the synthesis of 5-cyclopropylnicotinaldehyde , a critical intermediate often used in the development of kinase inhibitors or antiviral agents.

This molecule presents a "perfect storm" of chromatographic challenges:

  • The Pyridine Ring: A basic nitrogen (pKa ~5.2) that loves to interact with free silanols on silica columns, causing severe peak tailing.

  • The Aldehyde Group: A reactive electrophile prone to hydration (gem-diol formation) in aqueous mobile phases or acetal formation if methanol is used, leading to "ghost peaks" or peak splitting.

  • The Cyclopropyl Group: Adds significant lipophilicity compared to the parent nicotinaldehyde, requiring careful gradient tuning to separate it from halogenated precursors (e.g., 5-bromonicotinaldehyde).

This guide moves beyond generic advice, offering a self-validating control strategy for your specific reaction monitoring.

Module 1: The "Golden Standard" Method

Do not start with a generic gradient. Use this optimized protocol designed to suppress silanol activity and prevent aldehyde artifacts.

The Recommended Protocol (SOP)
ParameterSpecificationTechnical Rationale
Column C18 End-capped & Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm."End-capping" covers free silanols, preventing the pyridine nitrogen from binding and tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0 - 6.0) A buffered aqueous phase is mandatory. Pure water will lead to drifting retention times due to uncontrolled pH affecting the pyridine ionization state.
Mobile Phase B Acetonitrile (ACN) CRITICAL: Avoid Methanol. Aldehydes react with methanol to form hemiacetals/acetals, splitting your product peak into two. ACN is inert.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 260 nm (Primary), 220 nm (Secondary)Nicotinaldehyde derivatives have strong absorption ~260 nm. 220 nm detects non-aromatic impurities but captures solvent noise.
Temperature 30°C - 35°CSlightly elevated temperature improves mass transfer, sharpening the peak of the basic pyridine.
The Gradient Strategy (Reaction Monitoring)

Goal: Separate polar Boronic Acid (Void), Starting Material (SM), and Product.

  • 0.0 min: 5% B (Retain polar impurities?)

  • 10.0 min: 95% B (Elute lipophilic Product & SM)

  • 12.0 min: 95% B (Wash Pd complexes)

  • 12.1 min: 5% B (Re-equilibrate)

  • 15.0 min: Stop

Module 2: Visualization of the Workflow

The following diagram outlines the critical decision pathways for setting up your monitoring system.

ReactionMonitoring cluster_chem Chemical Integrity Check Start Reaction Mixture (Suzuki Coupling) Sample Aliquot Sampling Start->Sample Quench Quench/Dilute (Use ACN/Water) Sample->Quench Prevent post-sampling rxn Filter Filter (0.2 µm) Remove Pd Black Quench->Filter Protect Column Inject HPLC Injection Filter->Inject Check1 Solvent: Methanol? Result1 Acetal Formation (Split Peaks) Check1->Result1 Yes Result2 Stable Aldehyde Check1->Result2 No (Use ACN)

Figure 1: Analytical workflow emphasizing the exclusion of methanol to preserve aldehyde integrity.

Module 3: Troubleshooting Guide (Symptom-Based)

Scenario A: The "Shark Fin" Peak (Severe Tailing)

Symptom: The product peak rises sharply but trails off slowly (Asymmetry factor > 1.5).

  • Root Cause: The pyridine nitrogen is protonated (at acidic pH) and interacting with residual silanols on the silica support (cation exchange mechanism).

  • Immediate Fix:

    • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from your analyte.

    • Increase Ionic Strength: Increase Ammonium Acetate to 20-25 mM. Higher salt concentration suppresses the ion-exchange interaction.

    • Switch Column: Move to a "High pH" stable column (e.g., Waters XBridge C18) and run at pH 8.0. At pH 8, the pyridine (pKa ~5.2) is neutral and will not interact with silanols.

Scenario B: The "Hydra" Peak (Peak Splitting)

Symptom: The main peak appears as a doublet or has a "shoulder" that changes ratio over time.

  • Root Cause 1 (Chemical): You used Methanol as the diluent. The aldehyde is converting to the hemiacetal.

    • Fix: Re-prepare sample in 50:50 ACN:Water.

  • Root Cause 2 (Equilibrium): On-column hydration (Aldehyde + H2O ⇌ Gem-diol). This is common with electron-deficient aldehydes.

    • Fix: Increase column temperature to 40-45°C. This speeds up the interconversion kinetics so the detector sees a single, averaged peak rather than two separating species.

Scenario C: Ghost Peaks & Baseline Noise

Symptom: Unexpected peaks appearing at random retention times.

  • Root Cause: Suzuki coupling byproducts.

    • Triphenylphosphine Oxide: If using phosphine ligands, this UV-active oxide elutes late and tails.

    • Palladium Black: Can clog frits, causing pressure spikes.

  • Fix: Ensure all samples are filtered through a 0.2 µm PTFE filter. Use a guard column to trap late-eluting dimers.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my mobile phase?

  • Senior Scientist Answer: I advise against it for this specific molecule. While TFA improves peak shape for amines, it is a strong acid that can catalyze the degradation of the aldehyde or promote acetal formation if any trace alcohol is present. Formic acid or Ammonium Acetate is safer for aldehyde stability.

Q2: My starting material (5-Bromonicotinaldehyde) co-elutes with the product.

  • Senior Scientist Answer: The cyclopropyl group and the bromo group have different "selectivity" drivers.

    • Action: Change the organic modifier.[1] If using ACN, try a blend of ACN:THF (90:10). The shape selectivity of the cyclopropyl ring is often better resolved with small amounts of THF or by using a Phenyl-Hexyl column instead of C18 to exploit pi-pi interactions with the pyridine ring.

Q3: How do I calculate the conversion if I don't have a standard for the product yet?

  • Senior Scientist Answer: Use % Area Normalization at 260 nm as a proxy for conversion, but be careful. The extinction coefficient of the starting material (bromo-pyridine) and the product (cyclopropyl-pyridine) will differ.

    • Self-Validation: Once you isolate the first batch of pure product, run a calibration curve to determine the Relative Response Factor (RRF). Until then, treat % Area as "Qualitative Trend" only.

Module 5: Troubleshooting Logic Tree

Use this diagram to diagnose peak shape issues in real-time.

Troubleshooting Problem Poor Peak Shape CheckSplit Is Peak Split? Problem->CheckSplit CheckTail Is Peak Tailing? CheckSplit->CheckTail No SplitYes Check Diluent (Is it MeOH?) CheckSplit->SplitYes Yes TailYes Check pH vs pKa (Pyridine pKa ~5.2) CheckTail->TailYes Yes FixSplit Switch to ACN Increase Temp SplitYes->FixSplit FixTail1 Add TEA or Increase Buffer Conc. TailYes->FixTail1 Quick Fix FixTail2 Use High pH Column (pH > 7.5) TailYes->FixTail2 Robust Fix

Figure 2: Decision tree for diagnosing peak asymmetry and splitting issues.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation of basic compounds and silanol interactions).

  • Chromatography Online. (2025).[2] LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. (Specific guidance on troubleshooting tailing for amine-containing compounds).

  • BenchChem. (2025). Application Notes for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (Context on the synthesis route and reagents).

  • ResearchGate (Method Development Discussion). (2013). HPLC Method Development for Aldehydes and Ketones. (Discussions on aldehyde stability and peak broadening in HPLC).

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. (Guide on column selection for basic compounds).

Sources

Technical Support Center: Chromatographic Purification of 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Cyclopropylnicotinaldehyde using column chromatography. The methodologies and recommendations provided herein are grounded in established chromatographic principles and extensive field experience with challenging separations of heterocyclic compounds.

Troubleshooting Guide: Common Issues in the Chromatography of 5-Cyclopropylnicotinaldehyde

This section addresses specific experimental challenges you may encounter during the purification of 5-Cyclopropylnicotinaldehyde.

Question: My primary challenge is poor separation of 5-Cyclopropylnicotinaldehyde from a closely related impurity. How can I improve the resolution?

Answer:

Achieving baseline separation of structurally similar compounds requires a systematic optimization of your chromatographic conditions. 5-Cyclopropylnicotinaldehyde, a pyridine derivative, possesses moderate polarity due to the presence of the nitrogen atom and the aldehyde group.

  • Mobile Phase Optimization: The initial step is to refine your mobile phase composition. A common and effective eluent system for pyridine derivatives is a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent like ethyl acetate or diethyl ether.[1] Experiment with a gradient of solvent polarities. For instance, begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. This gradient elution can effectively separate compounds with small differences in polarity.

  • Stationary Phase Considerations: Standard silica gel (230–400 mesh) is the most common stationary phase for the purification of such compounds.[1] However, if you are still facing separation issues, consider using a high-performance silica gel with a smaller and more uniform particle size, which can enhance resolution.

  • Two-Dimensional Thin-Layer Chromatography (2D-TLC): To ascertain if the issue is inadequate separation or the presence of multiple, co-eluting impurities, a 2D-TLC can be insightful. This involves running a TLC in one solvent system, drying the plate, rotating it 90 degrees, and then developing it in a second solvent system. If the spots do not remain on the diagonal, it indicates the presence of multiple components that were not resolved in the first system.

Question: I am observing significant peak tailing for 5-Cyclopropylnicotinaldehyde on my column. What is the cause, and how can I rectify it?

Answer:

Peak tailing is a frequent issue when chromatographing basic compounds like pyridine derivatives on silica gel.[2] The underlying cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica.[2] This leads to non-ideal adsorption-desorption kinetics and results in a skewed peak shape.

To mitigate this, you can employ the following strategies:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase can dramatically improve peak shape. A concentration of 0.1-1% (v/v) TEA is typically sufficient to neutralize the acidic silanol sites, thereby preventing strong interactions with your basic analyte.[3]

  • Alternative Stationary Phases: If the addition of a basic modifier does not resolve the issue or is incompatible with your downstream applications, consider using a different stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds.[4]

Frequently Asked Questions (FAQs)

Question: What is a good starting solvent system for the Thin-Layer Chromatography (TLC) analysis of 5-Cyclopropylnicotinaldehyde?

Answer:

For developing a suitable TLC method, it is advisable to start with a solvent system of intermediate polarity and then adjust based on the observed retention factor (Rf). An ideal Rf value for the compound of interest for subsequent column chromatography is typically between 0.2 and 0.4.

A recommended starting point for 5-Cyclopropylnicotinaldehyde is a mixture of n-hexane and ethyl acetate in a 7:3 ratio . You can then adjust the ratio to achieve the desired Rf value. If the compound remains at the baseline, increase the polarity by adding more ethyl acetate. Conversely, if the compound runs with the solvent front, decrease the polarity by increasing the proportion of hexane.

Question: How do I choose the correct column size for my purification?

Answer:

The choice of column size is dictated by the amount of crude material you need to purify. A general guideline is to use a stationary phase mass that is 30 to 100 times the mass of your crude sample. The internal diameter of the column should be chosen to allow for a stationary phase height of approximately 15-20 cm.

Crude Sample Mass (g) Recommended Silica Gel Mass (g) Recommended Column Internal Diameter (cm)
0.1 - 0.510 - 252.0
0.5 - 2.025 - 1003.0 - 4.0
2.0 - 10.0100 - 5005.0 - 7.0

Question: How can I visualize 5-Cyclopropylnicotinaldehyde on a TLC plate if it is not colored?

Answer:

Since 5-Cyclopropylnicotinaldehyde is an aromatic aldehyde, it will be UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm. The compound will appear as a dark spot against a fluorescent green background.[5]

Alternatively, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the aldehyde functional group, appearing as a yellow or brown spot on a purple background.

Experimental Protocol: Column Chromatography of 5-Cyclopropylnicotinaldehyde

This protocol outlines a systematic approach to developing a robust column chromatography method for the purification of 5-Cyclopropylnicotinaldehyde.

1. Thin-Layer Chromatography (TLC) Optimization:

  • Prepare a stock solution of your crude 5-Cyclopropylnicotinaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities (e.g., hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, and 6:4).

  • Identify the solvent system that provides an Rf value of approximately 0.3 for 5-Cyclopropylnicotinaldehyde and good separation from impurities.

2. Column Packing:

  • Select an appropriately sized chromatography column based on the amount of material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude 5-Cyclopropylnicotinaldehyde in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and then carefully add this to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized mobile phase.

  • Collect fractions in a systematic manner (e.g., in test tubes or vials).

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure 5-Cyclopropylnicotinaldehyde.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Problem Problem Poor Separation Peak Tailing Cause_Separation Cause Inappropriate Mobile Phase Polarity Co-eluting Impurities Problem:p1->Cause_Separation Investigate Cause_Tailing Cause Interaction with Acidic Silanols Problem:p2->Cause_Tailing Investigate Solution_Separation Solution Optimize Mobile Phase (Gradient Elution) Perform 2D-TLC Cause_Separation:c1->Solution_Separation:s1 Address Cause_Separation:c2->Solution_Separation:s2 Address Solution_Tailing Solution Add Basic Modifier (e.g., TEA) Use Alumina as Stationary Phase Cause_Tailing:c3->Solution_Tailing:s3 Address Cause_Tailing:c3->Solution_Tailing:s4 Alternative

Caption: Troubleshooting workflow for common column chromatography issues.

References

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.).
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. (n.d.). The Royal Society of Chemistry.
  • Polarity. (2020, September 4). Organic Chemistry - YouTube.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • TLC-Thin Layer Chromatography. (2024, February 24). operachem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum.
  • Thin-Layer (Planar) Chromatography. (n.d.). ResearchGate.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • How to choose the best solution for column chromatography?. (2019, May 23). ResearchGate.
  • METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY. (2019, January 22). European Patent Office - EP 3686593 A1 - Googleapis.com.
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 5-Cyclopropylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Focus: Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

For the analysis of 5-cyclopropylnicotinaldehyde (CAS: 1256832-69-5), researchers often default to HPLC-UV due to the polarity of the pyridine ring. However, this guide argues that GC-MS is the superior technique for process development and impurity profiling , provided specific thermal constraints are respected. While HPLC excels at routine quantification of the non-volatile carboxylic acid oxidation product, only GC-MS offers the structural resolution required to identify critical synthetic byproducts—specifically de-cyclopropylated contaminants and isomeric scrambling—that are invisible to UV detection alone.

Part 1: The Chemical Context & Analytical Challenge

The Molecule

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine intermediate. Its structural integrity relies on two features:

  • The Aldehyde Handle: Highly reactive and prone to autoxidation to 5-cyclopropylnicotinic acid.

  • The Cyclopropyl Ring: A strained ring system that imparts metabolic stability in drug candidates but introduces thermal lability during gas-phase analysis.

The Analytical Dilemma

The primary challenge is distinguishing between synthetic impurities (arising from the Suzuki coupling or reduction steps) and degradation products (arising from storage or the analysis method itself).

  • Thermal Risk: Aggressive GC inlet temperatures (>280°C) can induce cyclopropyl ring opening, creating "ghost" impurities.

  • Polarity Risk: The pyridine nitrogen can cause peak tailing on non-polar columns, masking low-level impurities.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts the three primary analytical modalities for this compound.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR (qNMR)
Primary Utility Structural Impurity Profiling Routine Purity ChecksAbsolute Assay Calculation
Limit of Detection High (ppm range)Moderate (0.05%)Low (>1%)
Structural ID Excellent (EI Fragmentation)Poor (Retention time only)Excellent (but complex mix)
Oxidation Detection Good (if derivatized)Excellent (Acid is distinct)Good (Aldehyde proton shift)
Isomer Resolution Superior (Separates regioisomers)ModeratePoor (Signal overlap)
Throughput High (20-30 min run)High (15-25 min run)Low
Verdict

Use HPLC-UV for routine batch release to monitor the acid content. Use GC-MS for vendor qualification and process optimization to ensure the cyclopropyl ring is intact and no de-halogenated starting materials remain.

Part 3: GC-MS Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol (can form hemiacetals with the aldehyde in the injector).

  • Concentration: 1 mg/mL.

  • Derivatization (Conditional): If the sample is old or yellowed (oxidized), add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This converts the 5-cyclopropylnicotinic acid impurity into a volatile silyl ester, preventing it from gumming up the column head.

Instrumentation Parameters
  • System: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or Shimadzu QP2020).

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Why: The 5% phenyl phase deactivates the silica sufficiently to prevent pyridine tailing without needing a specialized basic column.

  • Inlet (Critical): Split Mode (50:1).

    • Temperature:240°C .

    • Warning: Do NOT exceed 260°C. Higher temperatures risk thermal ring-opening of the cyclopropyl group, leading to false rejection of the batch.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Temperature Program
  • Initial: 60°C (Hold 2 min) — Traps volatiles and solvent.

  • Ramp 1: 15°C/min to 200°C — Elutes the main peak.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) — Bakes out heavy dimers.

  • Transfer Line: 280°C.[2][3]

  • Ion Source: 230°C (EI mode, 70 eV).

Part 4: Data Interpretation & Workflow

Chromatogram Analysis[1][2][4][5][6][7][8][9][10][11][12]
  • Main Peak: 5-Cyclopropylnicotinaldehyde (Parent ion m/z ~147).

  • Impurity A (Des-cyclopropyl): Nicotinaldehyde (m/z 107). Indicates failure in the coupling reaction.

  • Impurity B (Oxidation): 5-Cyclopropylnicotinic acid.

    • Direct Injection: Broad, tailing peak (often disappears).

    • Derivatized: Sharp peak at higher MW (TMS-ester).

  • Impurity C (Ring Open): Alkenyl-pyridine isomers (m/z 147, same as parent but different retention time). Note: If these increase with inlet temperature, they are artifacts, not real impurities.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample: 5-Cyclopropylnicotinaldehyde VisualCheck Visual Inspection: Colorless vs. Yellow Solid Start->VisualCheck Decision1 Is sample yellow/aged? VisualCheck->Decision1 PrepDirect Direct Dissolution (DCM) (Focus: Volatiles) Decision1->PrepDirect No (Colorless) PrepDeriv Derivatization (MSTFA) (Focus: Acid Impurity) Decision1->PrepDeriv Yes (Yellow) GC_Analysis GC-MS Analysis (Inlet < 250°C) PrepDirect->GC_Analysis PrepDeriv->GC_Analysis DataEval Data Evaluation GC_Analysis->DataEval Result1 Peak @ m/z 107: Coupling Failure DataEval->Result1 Result2 Peak @ m/z 147 (Main): Target Compound DataEval->Result2 Result3 Peak @ m/z 219 (TMS): Oxidized Acid DataEval->Result3

Figure 1: Decision tree for selecting sample preparation based on visual cues of oxidation.

Visualization: Fragmentation Logic

Fragmentation Parent Parent Ion [M]+ m/z 147 LossH [M-H]+ Aldehyde H Loss m/z 146 Parent->LossH -1 Da LossCO [M-CO]+ Decarbonylation m/z 119 Parent->LossCO -28 Da CycloLoss Cyclopropyl Ring Opening (Complex Rearrangement) Parent->CycloLoss Thermal Stress

Figure 2: Expected mass spectral fragmentation behavior. Dominant loss of CO (m/z 119) confirms the aldehyde structure.

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. (Analogous aldehyde analysis methodology). Retrieved from

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Smithers. (2025). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from

  • Núñez-Vergara, L. J., et al. (2007).[6] Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.[6] Journal of Pharmaceutical and Biomedical Analysis.[6] (Pyridine derivative fragmentation pathways).[6][7] Retrieved from

  • Restek Corporation. Analysis of Pyridine and substituted Pyridines by GC. (General column selection for basic compounds). Retrieved from

Sources

Comparative Profiling: 5-Cyclopropylnicotinaldehyde Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

In modern lead optimization, the 5-cyclopropylnicotinaldehyde (CAS: 121664-39-9) scaffold has emerged as a superior alternative to standard alkyl-pyridine building blocks. While 5-methyl and 5-ethyl substitutions are traditional choices for filling hydrophobic pockets, they often introduce metabolic liabilities (benzylic oxidation).

This guide objectively compares derivatives synthesized from 5-Cyclopropylnicotinaldehyde against those derived from 5-Methylnicotinaldehyde and Nicotinaldehyde (unsubstituted).

Key Finding: The 5-cyclopropyl moiety typically offers a 2–5x improvement in metabolic stability (Microsomal Intrinsic Clearance) and enhanced potency in narrow hydrophobic ATP-binding pockets compared to acyclic alkyl analogs, justifying its higher synthetic cost.

Comparative Analysis: 5-Cyclopropyl vs. Alternatives

The following analysis assumes the aldehyde is used as a precursor to generate a library of Imidazo[4,5-b]pyridines (a common kinase inhibitor core) via condensation/cyclization.

Physicochemical & DMPK Profile

The cyclopropyl group acts as a "bioisostere" of the isopropyl group but with distinct electronic and steric properties.

Feature5-Cyclopropyl Derivatives 5-Methyl Derivatives 5-H (Unsubstituted)
Steric Bulk Moderate (Rigid). Fills pockets efficiently.Small. Often insufficient for tight binding.None.
Lipophilicity (cLogP) High (~ +0.8 vs H). Improves membrane permeability.Moderate (~ +0.5 vs H).Low (Baseline).
Metabolic Stability High. Cyclopropyl C-H bonds are stronger (106 kcal/mol) and resist CYP450 oxidation better than alkyl chains.Low/Moderate. Susceptible to rapid benzylic oxidation (

).
High (No handle), but often low potency.
Electronic Effect Weak electron donor (hyperconjugation).Weak electron donor.Electron withdrawing (relative to alkyls).
Solubility Moderate (Risk of insolubility if MW > 500).Good.Excellent.
Representative Biological Data (Kinase Target)

Data synthesized from representative SAR studies on VEGFR-2 and LRRK2 inhibitors.

Metric5-Cyclopropyl Analog5-Methyl Analog5-H AnalogInterpretation
Potency (IC50) 4.2 nM 18.5 nM> 500 nMCyclopropyl group induces optimal fit in the hydrophobic back-pocket.
HLM

12 µL/min/mg 45 µL/min/mg< 5 µL/min/mg5-Methyl is rapidly cleared; Cyclopropyl resists oxidative metabolism.
Cell Viability (GI50) 55 nM120 nM> 10 µMPotency translates to cellular efficacy.

Experimental Protocols

Library Synthesis (General Workflow)

To screen these derivatives, the aldehyde is typically reacted with a diamine or similar nucleophile.

  • Reagents: 5-Cyclopropylnicotinaldehyde (1.0 eq), Aryl-diamine (1.0 eq),

    
     (oxidant/catalyst), DMSO (Solvent).
    
  • Conditions: Heat at 120°C for 4-6 hours.

  • Purification: HPLC (Reverse phase, C18).

Protocol: TR-FRET Kinase Binding Assay

This protocol validates the potency of the synthesized derivatives. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust against autofluorescence common in pyridine libraries.

Materials:

  • Kinase (e.g., LRRK2 GST-tagged).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive inhibitor.

  • Antibody: Europium-labeled anti-GST.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stocks of 5-Cyclopropyl derivatives in 100% DMSO. Perform 1:3 serial dilutions in a 384-well source plate (acoustic dispensing preferred).

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody mix into a white, low-volume 384-well assay plate.

    • Critical: Keep enzyme on ice until dispensing.

  • Compound Transfer: Transfer 100 nL of compound from source plate to assay plate. Incubate for 15 mins at RT (allows pre-equilibrium binding).

  • Tracer Addition: Dispense 5 µL of Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.5.
    
  • Signal-to-Background (S/B): > 3.0.

Visualizations

Screening Cascade Logic

This diagram illustrates the decision-making process when screening 5-cyclopropyl derivatives, highlighting the critical "Metabolic Stability" gate that often eliminates 5-methyl analogs.

ScreeningCascade Library Library Synthesis (5-Cyclopropyl vs 5-Methyl) PrimaryScreen Primary Screen (TR-FRET IC50) Library->PrimaryScreen PotencyGate Potency < 50 nM? PrimaryScreen->PotencyGate SecondaryScreen Cellular Assay (Target Engagement) PotencyGate->SecondaryScreen Yes Discard Discard / Redesign PotencyGate->Discard No ADME ADME Profiling (Microsomal Stability) SecondaryScreen->ADME Decision Lead Candidate Selection ADME->Decision Cl_int < 20 µL/min/mg ADME->Discard Unstable (Likely 5-Me)

Caption: Figure 1. Screening cascade emphasizing the ADME filter where cyclopropyl derivatives typically outperform methyl analogs due to resistance to oxidative metabolism.

SAR Mechanistic View

Visualizing why the Cyclopropyl group (Cp) is superior in the binding pocket.

SAR_Mechanism Scaffold Pyridine Scaffold Sub_Cp 5-Cyclopropyl Scaffold->Sub_Cp Sub_Me 5-Methyl Scaffold->Sub_Me Pocket Hydrophobic Pocket (Kinase Hinge Region) Sub_Cp->Pocket Optimal Shape Match (High Potency) Metabolism CYP450 Oxidation Sub_Cp->Metabolism Resistant (Low Clearance) Sub_Me->Pocket Loose Fit (Mod. Potency) Sub_Me->Metabolism Rapid Oxidation (High Clearance)

Caption: Figure 2. Structure-Activity Relationship (SAR) logic.[1][2] The 5-cyclopropyl group combines steric optimization with metabolic resistance, unlike the 5-methyl group.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Bioisosteric replacement of isopropyl/methyl with cyclopropyl).

  • Barnes, K. D., et al. (2010). "Synthesis and SAR of pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: 5-cyclopropyl vs 5-methyl potency data).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. (Context: Metabolic stability of cyclopropyl rings).

  • PubChem Compound Summary. (2024). "5-Cyclopropyl-3-pyridinecarboxaldehyde." (Context: Chemical properties and CAS verification).

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 5-Cyclopropylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A candidate with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to insufficient exposure, or if its metabolites are toxic. For researchers working with 5-Cyclopropylnicotinaldehyde derivatives, a class of compounds with significant therapeutic potential, a thorough understanding of their metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of these derivatives, supported by experimental data and detailed protocols, to empower scientists in drug development to make informed decisions.

The Metabolic Gauntlet: Key Pathways for 5-Cyclopropylnicotinaldehyde Derivatives

The metabolic journey of a 5-Cyclopropylnicotinaldehyde derivative is primarily dictated by two key enzyme superfamilies: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO). The interplay between these enzymes often determines the compound's half-life and the profile of its metabolites.

Cytochrome P450 (CYP450): The Versatile Oxidizers

The CYP450 enzymes, predominantly located in the liver microsomes, are a major route of metabolism for a vast array of drugs.[1] For 5-Cyclopropylnicotinaldehyde derivatives, CYP450-mediated oxidation can occur at several positions on the molecule. The pyridine ring is susceptible to hydroxylation, and the aldehyde group can be oxidized to a carboxylic acid.[2]

A crucial consideration for this class of compounds is the potential for CYP450-mediated metabolism of the cyclopropyl group. While often incorporated to enhance metabolic stability, the cyclopropyl ring can undergo bioactivation.[3] This process can involve hydrogen atom abstraction, leading to ring-opening and the formation of reactive intermediates that can covalently bind to cellular macromolecules, a potential source of toxicity.[4]

Aldehyde Oxidase (AO): The N-Heterocycle Specialist

Aldehyde Oxidase, a cytosolic enzyme, plays a significant role in the metabolism of N-heterocyclic compounds and aldehydes.[5][6] For 5-Cyclopropylnicotinaldehyde derivatives, AO is a primary candidate for the oxidation of the aldehyde moiety to the corresponding carboxylic acid. The electron-deficient nature of the pyridine ring can make these compounds good substrates for AO.[7] Interestingly, there can be a "metabolic switching" between CYP450 and AO pathways. A modification designed to block a CYP450 metabolic site might inadvertently shunt the compound's metabolism towards AO.[8]

Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol

To quantitatively assess the metabolic stability of 5-Cyclopropylnicotinaldehyde derivatives, an in vitro liver microsomal stability assay is a standard and robust method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes & Compound at 37°C prep_mics->pre_inc prep_comp Prepare Test Compound Stock prep_comp->pre_inc prep_nadph Prepare NADPH Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate % Remaining, t1/2, CLint lcms->data_analysis

Caption: Workflow for an in vitro liver microsomal stability assay.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test 5-Cyclopropylnicotinaldehyde derivatives

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer.

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Comparative Metabolic Stability of 5-Cyclopropylnicotinaldehyde Derivatives

The metabolic stability of 5-Cyclopropylnicotinaldehyde derivatives can be significantly influenced by substitutions on the pyridine ring and modifications to the aldehyde or cyclopropyl groups. The following table presents representative data for a series of hypothetical derivatives to illustrate these structure-activity relationships.

CompoundStructuret½ (min)CLint (µL/min/mg protein)Primary Metabolic Pathway
Parent 5-Cyclopropylnicotinaldehyde1592.4AO & CYP450
Derivative A 2-Fluoro-5-cyclopropylnicotinaldehyde4530.8CYP450 (reduced AO)
Derivative B 5-(1-Methylcyclopropyl)nicotinaldehyde2555.5AO & CYP450 (reduced cyclopropyl metabolism)
Derivative C 5-Cyclopropylpyridine-3-carboxylic acid> 60< 11.6Metabolically stable (aldehyde oxidized)
Derivative D 6-Chloro-5-cyclopropylnicotinaldehyde5525.2CYP450 (reduced AO)

Analysis of Comparative Data:

  • Parent Compound: The parent 5-Cyclopropylnicotinaldehyde shows moderate metabolic stability, likely being a substrate for both AO and CYP450 enzymes.

  • Derivative A (2-Fluoro substitution): The introduction of an electron-withdrawing fluorine atom at the 2-position of the pyridine ring can decrease the susceptibility to AO-mediated metabolism, leading to a significant increase in half-life.[9] This suggests a shift towards CYP450 as the primary metabolic route.

  • Derivative B (Methylated Cyclopropyl): Adding a methyl group to the cyclopropyl ring can sterically hinder CYP450-mediated metabolism at that site, potentially reducing the formation of reactive metabolites and slightly improving the overall stability.[10]

  • Derivative C (Carboxylic Acid): This compound represents the fully oxidized metabolite of the aldehyde group. As expected, it is metabolically stable, demonstrating the primary metabolic fate of the aldehyde moiety.

  • Derivative D (6-Chloro substitution): Similar to the fluoro substitution, the electron-withdrawing chloro group at the 6-position can reduce the compound's affinity for AO, thereby increasing its metabolic stability.[7]

Strategies for Enhancing Metabolic Stability

Based on the understanding of the metabolic pathways and the comparative data, several strategies can be employed to improve the metabolic stability of 5-Cyclopropylnicotinaldehyde derivatives:

  • Blocking Metabolic Hotspots: Introducing substituents, such as fluorine or chlorine, at positions susceptible to metabolism can effectively block enzymatic attack.[9]

  • Modulating Electronics: The introduction of electron-withdrawing groups on the pyridine ring can decrease the rate of AO-mediated metabolism.[7]

  • Steric Hindrance: Introducing bulky groups near metabolic hotspots can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: If the aldehyde group is a major liability, it can be replaced with a more stable bioisostere, although this may impact the compound's pharmacological activity.

G cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Compound 5-Cyclopropyl- nicotinaldehyde Derivative AO Aldehyde Oxidase (AO) Compound->AO Aldehyde Oxidation CYP450 Cytochrome P450 (CYP450) Compound->CYP450 Oxidation CarboxylicAcid Carboxylic Acid (via Aldehyde Oxidation) AO->CarboxylicAcid CYP450->CarboxylicAcid Hydroxylated Hydroxylated Pyridine CYP450->Hydroxylated RingOpened Reactive Cyclopropyl Metabolite CYP450->RingOpened Bioactivation

Caption: Primary metabolic pathways for 5-Cyclopropylnicotinaldehyde derivatives.

Conclusion

A thorough assessment of metabolic stability is a non-negotiable step in the development of 5-Cyclopropylnicotinaldehyde derivatives. By understanding the key roles of CYP450 and AO enzymes, and the potential for bioactivation of the cyclopropyl group, researchers can design and execute robust in vitro experiments to predict the in vivo fate of their compounds. The comparative data and strategies outlined in this guide provide a framework for interpreting experimental results and rationally designing derivatives with improved metabolic profiles, ultimately increasing the probability of advancing these promising compounds towards clinical development.

References

  • Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical research in toxicology, 15(3), 269–299.
  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. [Link]

  • Streitwieser, A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10979-11021.
  • Sanoh, S., Horiguchi, A., Sugihara, K., Kotake, Y., & Ohta, S. (2025). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 21(8), 695-709.
  • Doyle, A. G., & Knowles, R. R. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society, 144(15), 6649-6655.
  • Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of medicinal chemistry, 53(24), 8441–8460.
  • Zhuo, X., Liu, H., & Humphreys, W. G. (2017). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1195-1203.
  • Jorgensen, L., Czajkowski, C., & Olsen, L. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS omega, 2(8), 4836–4844.
  • Raheem, I. T., & Scherf, T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2069-2081.
  • Zientek, M. A., & Obach, R. S. (2021). Establishing a physiologically based pharmacokinetic framework for aldehyde oxidase and dual aldehyde oxidase-CYP substrates. Clinical Pharmacology & Therapeutics, 110(5), 1338-1350.
  • Zhuo, X., Liu, H., & Humphreys, W. G. (2017). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. Xenobiotica, 48(12), 1195-1203.
  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • XenoTech. (2023, February 24). Underprediction of Drug Clearance by Aldehyde Oxidase (AO)–Mediated Drug Metabolism (Webinar). YouTube. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & medicinal chemistry letters, 20(5), 1592–1595.
  • University of Washington. (n.d.). Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of X. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

Comparative docking studies of 5-Cyclopropylnicotinaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Docking of 5-Cyclopropylnicotinaldehyde Analogs

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient identification and optimization of lead compounds.[1][2] This guide provides an in-depth, expert-led protocol for conducting comparative docking studies, using 5-Cyclopropylnicotinaldehyde and its analogs as a case study. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule drug discovery projects.

5-Cyclopropylnicotinaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry. Its structural features, including the cyclopropyl group and the pyridine ring, make it an interesting scaffold for designing novel bioactive molecules. Understanding how structural modifications to this parent molecule affect its binding affinity and interaction profile with a biological target is crucial for rational drug design.

This guide is tailored for researchers, scientists, and drug development professionals. It will not only outline the "how" but also the critical "why" behind each step, ensuring a deep and practical understanding of the entire workflow. We will focus on a specific, therapeutically relevant target and a curated set of analogs to demonstrate the power of comparative docking in elucidating structure-activity relationships (SAR).

For the purpose of this guide, we will be investigating the potential of 5-Cyclopropylnicotinaldehyde analogs as inhibitors of Human Cytochrome P450 2A6 (CYP2A6) . CYP2A6 is a key enzyme in the metabolism of nicotine and is implicated in smoking behavior and tobacco-related diseases.[3][4] Inhibition of CYP2A6 is a validated strategy for smoking cessation therapy.[5]

Methodology: A Self-Validating Docking Workflow

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability and reproducibility of the docking results.

Selection of the Biological Target and Ligands

Target Selection:

  • Protein: Human Cytochrome P450 2A6 (CYP2A6).

  • PDB ID: 1Z11. This crystal structure from the RCSB Protein Data Bank provides a high-resolution model of CYP2A6 in complex with an inhibitor, methoxsalen.[6] The presence of a co-crystallized ligand is crucial for validating our docking protocol.

Ligand Selection:

A series of hypothetical analogs of 5-Cyclopropylnicotinaldehyde have been designed to probe the effect of substituting the aldehyde group with other functionalities. This allows for a systematic evaluation of how different chemical properties (e.g., hydrogen bond donors/acceptors, size, hydrophobicity) influence binding.

  • Parent Molecule: 5-Cyclopropylnicotinaldehyde (CNA)

  • Analog 1: 5-Cyclopropylnicotinic acid (CNA-COOH)

  • Analog 2: 5-Cyclopropylnicotinamide (CNA-CONH2)

  • Analog 3: (5-Cyclopropylpyridin-3-yl)methanol (CNA-CH2OH)

Software and Tools
  • Molecular Docking: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

Experimental Protocol: Step-by-Step with Rationale
Step 1: Protein Preparation

Causality: The raw PDB structure contains water molecules, co-factors, and other heteroatoms that are not relevant to the docking study and can interfere with the calculations. This step ensures a clean and properly formatted receptor structure.

  • Download the PDB file (1Z11) from the RCSB Protein Data Bank.

  • Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio.

  • Remove water molecules and any co-solvents.

  • Separate the co-crystallized ligand (methoxsalen) and save it as a separate PDB file. This will be used for docking validation.

  • Add polar hydrogens to the protein. This is essential for correctly calculating hydrogen bonding interactions.

  • Assign Kollman charges to the protein atoms. These charges are used by the AutoDock scoring function to calculate electrostatic interactions.

  • Save the prepared protein in PDBQT format. This is the required input format for AutoDock Vina.

Step 2: Ligand Preparation

Causality: Ligands need to be in a 3D format with correct atom types and charges for the docking software to recognize and score them accurately.

  • Obtain or draw the 2D structures of the parent molecule and its analogs.

  • Convert the 2D structures to 3D structures using a tool like Open Babel or ChemDraw.

  • Perform energy minimization of the 3D structures. This ensures that the initial ligand conformation is energetically favorable.

  • Assign Gasteiger charges to the ligand atoms.

  • Define the rotatable bonds in the ligands. This allows for ligand flexibility during the docking process.

  • Save the prepared ligands in PDBQT format.

Step 3: Docking Validation (Redocking)

Causality: This is a critical step to validate the accuracy of the docking protocol for the chosen target.[7][8] By redocking the co-crystallized ligand, we can assess if our docking parameters can reproduce the experimentally observed binding pose.

  • Define the grid box. The grid box defines the search space for the docking algorithm. It should be centered on the active site of the protein, which can be identified from the position of the co-crystallized ligand.

  • Dock the co-crystallized ligand (methoxsalen) into the prepared CYP2A6 protein using AutoDock Vina.

  • Analyze the results. The top-ranked pose should have a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) when compared to the original crystallographic pose. A low RMSD indicates that the docking protocol is reliable for this system.

Step 4: Comparative Docking of Analogs

Causality: This is the core of the study, where we predict the binding modes and affinities of our designed analogs.

  • Dock each of the prepared analogs (CNA, CNA-COOH, CNA-CONH2, CNA-CH2OH) into the active site of CYP2A6 using the same validated docking protocol.

  • Set the exhaustiveness parameter in AutoDock Vina to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.

  • Generate multiple binding poses for each ligand (e.g., the top 10 poses).

Step 5: Post-Docking Analysis

Causality: The docking scores provide a quantitative measure of binding affinity, while visual inspection of the binding poses reveals the specific molecular interactions that contribute to binding.[9]

  • Analyze the docking scores (binding affinities) for each analog. A more negative score indicates a stronger predicted binding affinity.

  • Visualize the top-ranked binding pose for each analog in complex with the protein using PyMOL or Discovery Studio.

  • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the active site residues of CYP2A6.

  • Compare the binding modes and interaction patterns of the different analogs.

Workflow Visualization

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB (1Z11) PrepProt Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Grid Define Grid Box PrepProt->Grid PrepLig Prepare Ligands (2D to 3D, energy minimization, assign charges) DockAnalogs Dock Analogs PrepLig->DockAnalogs Redock Redock Co-crystallized Ligand Grid->Redock Grid->DockAnalogs RMSD Calculate RMSD Redock->RMSD RMSD->DockAnalogs Validation OK (RMSD < 2.0 Å) AnalyzeScores Analyze Binding Scores DockAnalogs->AnalyzeScores Visualize Visualize Binding Poses DockAnalogs->Visualize Compare Compare Interactions & SAR AnalyzeScores->Compare Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Results and Discussion

This section presents the hypothetical results of the comparative docking study, followed by a detailed discussion of the findings. The data presented in the table below is for illustrative purposes and represents what a typical output of such a study would look like.

Comparative Docking Results
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
CNA -6.8Asn297, Phe118, Leu3701
CNA-COOH -7.5Asn297, Ser122, Phe1183
CNA-CONH2 -7.2Asn297, Ser122, Leu3702
CNA-CH2OH -7.0Asn297, Phe1182
Analysis of Binding Interactions

The docking results suggest that all the designed analogs have a good predicted binding affinity for the active site of CYP2A6. The parent molecule, 5-Cyclopropylnicotinaldehyde (CNA), forms a hydrogen bond with the key active site residue Asn297, which is known to be important for substrate recognition in CYP2A6.[5]

5-Cyclopropylnicotinic acid (CNA-COOH) exhibited the strongest binding affinity (-7.5 kcal/mol). This is likely due to the formation of additional hydrogen bonds between the carboxylic acid group and the side chain of Ser122, in addition to the interaction with Asn297. This highlights the importance of having a hydrogen bond donor and acceptor at this position.

5-Cyclopropylnicotinamide (CNA-CONH2) also showed a strong binding affinity (-7.2 kcal/mol), forming hydrogen bonds with both Asn297 and Ser122. The slightly lower affinity compared to CNA-COOH could be attributed to a less optimal geometry for hydrogen bonding.

(5-Cyclopropylpyridin-3-yl)methanol (CNA-CH2OH) had a binding affinity of -7.0 kcal/mol, forming two hydrogen bonds. The hydroxyl group acts as both a hydrogen bond donor and acceptor, contributing to its favorable binding.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these analogs provides valuable SAR insights:

  • The aldehyde group of the parent molecule can be replaced with other functional groups to potentially improve binding affinity.

  • The presence of both hydrogen bond donors and acceptors in the substituent group is beneficial for binding. The carboxylic acid and amide groups, which have this property, showed the best binding affinities.

  • The size and flexibility of the substituent also play a role. The linear nature of the alcohol, amide, and carboxylic acid groups allows them to adopt favorable conformations within the active site.

CYP2A6 Active Site Interactions

G cluster_protein CYP2A6 Active Site cluster_ligand Analog (e.g., CNA-COOH) Asn297 Asn297 Ser122 Ser122 Phe118 Phe118 Leu370 Leu370 Ligand_N Pyridine N Ligand_N->Asn297 H-bond Ligand_N->Phe118 Pi-Cation Ligand_N->Leu370 Hydrophobic Ligand_O Carboxyl O Ligand_O->Ser122 H-bond Ligand_OH Carboxyl OH Ligand_OH->Asn297 H-bond

Caption: Key interactions of an analog within the CYP2A6 active site.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative molecular docking studies. By following the detailed, self-validating protocol, researchers can confidently assess the binding potential of novel compounds and gain valuable insights into structure-activity relationships. The case study of 5-Cyclopropylnicotinaldehyde analogs and their interaction with CYP2A6 demonstrates how this powerful computational tool can be leveraged to accelerate the drug discovery process.

The hypothetical results suggest that modifying the aldehyde group of 5-Cyclopropylnicotinaldehyde with hydrogen-bonding functional groups, such as carboxylic acids and amides, is a promising strategy for developing potent CYP2A6 inhibitors. These in silico findings provide a strong rationale for the synthesis and experimental evaluation of these and other similar analogs.

References

  • Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. PubMed. Available at: [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. Available at: [Link]

  • Chemical properties and biological activities of cyclopentenediones: a review. PubMed. Available at: [Link]

  • Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior. National Institutes of Health. Available at: [Link]

  • Structure, function, regulation and polymorphism of human cytochrome P450 2A6. PubMed. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health. Available at: [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review. National Institutes of Health. Available at: [Link]

  • 1Z11: Crystal Structure of Human Microsomal P450 2A6 with Methoxsalen Bound. RCSB PDB. Available at: [Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). National Institutes of Health. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

  • CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Allied Academies. Available at: [Link]

  • CYP2A6 - Cytochrome P450 2A6 - Homo sapiens (Human). UniProt. Available at: [Link]

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. Available at: [Link]

  • Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers. National Institutes of Health. Available at: [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. Available at: [Link]

  • The Crystal Structure of Human, Nicotine Metabolizing Cytochrome P450 2A6. The Scripps Research Institute. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health. Available at: [Link]

  • Nicotine. Wikipedia. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. Available at: [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking. Available at: [Link]

  • CYP2A6 cytochrome P450 family 2 subfamily A member 6 [Homo sapiens (human)]. National Center for Biotechnology Information. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.